Clencyclohexerol-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-1,2,2,3,3,4,5,5,6,6-decadeuteriocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c15-11-5-8(6-12(16)14(11)17)13(20)7-18-9-1-3-10(19)4-2-9/h5-6,9-10,13,18-20H,1-4,7,17H2/i1D2,2D2,3D2,4D2,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFLKXDTRUWFDL-AJHFZFCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])NCC(C2=CC(=C(C(=C2)Cl)N)Cl)O)([2H])[2H])([2H])[2H])([2H])O)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Clencyclohexerol-d10: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clencyclohexerol-d10 is a deuterated analog of Clencyclohexerol and a labeled form of the β2-adrenergic agonist, Clenbuterol. Its primary application lies in its use as an internal standard for the quantitative analysis of Clenbuterol and related compounds in complex biological matrices. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, alongside a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of Clenbuterol in urine samples.
Chemical and Physical Properties
This compound is a stable, isotopically labeled compound that is chemically identical to its unlabeled counterpart, Clencyclohexerol, with the exception of ten deuterium atoms replacing ten hydrogen atoms on the cyclohexyl ring. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled analyte in mass spectrometric analyses.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 4-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]cyclohexan-1-ol-d10 |
| Synonyms | 4-Amino-3,5-dichloro-α-[[(4-hydroxycyclohexyl-d10)amino]methyl]benzenemethanol |
| CAS Number | 1346599-61-8 |
| Molecular Formula | C₁₄H₁₀D₁₀Cl₂N₂O₂ |
| Molecular Weight | 329.29 g/mol |
| Appearance | White to Off-White Solid |
| Melting Point | 58 - 62 °C |
| Solubility | Slightly soluble in Acetone, DMSO, and Methanol |
| Storage | Hygroscopic, store at -20°C under an inert atmosphere |
Applications in Analytical Chemistry
The primary utility of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) methods. Its structural and chemical similarity to the analyte of interest (Clenbuterol) ensures that it behaves similarly during sample preparation, chromatography, and ionization. However, its distinct mass allows for separate detection and quantification. This approach corrects for variations in sample extraction, instrument response, and matrix effects, leading to highly accurate and precise measurements.
Experimental Protocol: Quantification of Clenbuterol in Human Urine using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a typical method for the analysis of Clenbuterol in human urine, employing this compound as an internal standard.
Materials and Reagents
-
Clenbuterol analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Deionized water (18.2 MΩ·cm)
-
Human urine samples
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
Sample Preparation
-
Spiking: To 1 mL of urine sample, add a known concentration of this compound solution (e.g., 10 ng/mL final concentration).
-
Hydrolysis (Optional): For the analysis of total clenbuterol (free and conjugated), an enzymatic hydrolysis step using β-glucuronidase can be performed.[1]
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the urine sample to basic (e.g., pH 9-10) and extract with an organic solvent such as ethyl acetate or a mixture of dichloromethane and isopropanol.[2]
-
Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the pre-treated urine sample. Wash the cartridge to remove interferences and then elute the analyte and internal standard with an appropriate solvent mixture (e.g., methanol with 2% formic acid).
-
-
Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clenbuterol: Monitor at least two transitions, for example, m/z 277.1 → 203.1 (quantifier) and m/z 277.1 → 259.1 (qualifier).
-
This compound: m/z 287.2 → 213.1.
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
-
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Clenbuterol) to the internal standard (this compound). A calibration curve is constructed by analyzing standards containing known concentrations of Clenbuterol and a constant concentration of this compound. The concentration of Clenbuterol in the unknown samples is then determined from this calibration curve.
Visualizations
Experimental Workflow for Clenbuterol Quantification
Caption: Workflow for the quantification of Clenbuterol in urine using this compound.
Logical Relationship in Isotope Dilution Mass Spectrometry
Caption: Principle of Isotope Dilution Mass Spectrometry using a labeled internal standard.
References
Mechanism of action of Clenbuterol and its metabolites
An In-Depth Technical Guide to the Mechanism of Action of Clenbuterol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clenbuterol is a potent, long-acting β2-adrenergic receptor agonist known for its bronchodilatory, lipolytic, and anabolic-like properties. This document provides a detailed examination of the molecular mechanism of action of clenbuterol, its downstream signaling cascades, its metabolic fate, and the current understanding of its metabolites. It summarizes key quantitative pharmacological and pharmacokinetic data and outlines common experimental methodologies for its study.
Core Mechanism of Action: β2-Adrenergic Receptor Agonism
Clenbuterol exerts its primary effects by acting as a direct and selective agonist for the β2-adrenergic receptor (β2-AR), a member of the G protein-coupled receptor (GPCR) family.[1][2][3] These receptors are predominantly located on the cell membranes of smooth muscle (e.g., in the airways), skeletal muscle, and adipose tissues.[1][2] By binding to the β2-AR, clenbuterol mimics the action of endogenous catecholamines like epinephrine, initiating a cascade of intracellular events. The R-(-)-enantiomer is considered the pharmacologically active form of the molecule.
The Canonical Gs-cAMP-PKA Signaling Pathway
The classical and most well-understood pathway activated by clenbuterol involves the coupling of the β2-AR to the stimulatory G protein, Gs. This activation triggers a series of downstream events:
-
Adenylyl Cyclase Activation: The activated α-subunit of Gs (Gαs) stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).
PKA is a crucial serine/threonine kinase that phosphorylates numerous downstream target proteins, mediating the diverse physiological effects of clenbuterol.
Physiological and Cellular Effects
The activation of the PKA pathway and other non-canonical pathways leads to tissue-specific effects.
Bronchodilation
In bronchial smooth muscle, PKA activation leads to the phosphorylation of proteins that decrease intracellular calcium concentrations and desensitize the contractile machinery, resulting in smooth muscle relaxation and bronchodilation. This is the basis for its therapeutic use in asthma.
Lipolysis and Thermogenesis
In adipose tissue, clenbuterol stimulates lipolysis and thermogenesis:
-
Lipolysis: PKA phosphorylates and activates hormone-sensitive lipase (HSL), which catalyzes the breakdown of stored triglycerides into free fatty acids and glycerol for use as energy.
-
Thermogenesis: Clenbuterol increases the basal metabolic rate (BMR), leading to increased energy expenditure and heat production. A single 80 µg dose in humans has been shown to increase resting energy expenditure by 21% and fat oxidation by 39%.
Anabolic and Anti-Catabolic Effects on Skeletal Muscle
Clenbuterol promotes an increase in skeletal muscle mass, though the precise mechanisms are multifaceted and involve both anti-catabolic and anabolic actions.
-
Anti-Catabolic Action: Clenbuterol has been shown to inhibit the ubiquitin-proteasome pathway, which is a major driver of muscle protein degradation, particularly during atrophy.
-
Anabolic Action: The drug can stimulate muscle protein synthesis. This is mediated, in part, through the activation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and protein synthesis. Studies show clenbuterol increases the phosphorylation of mTOR and its downstream targets.
Non-Canonical Signaling Pathways
Beyond the classical Gs-cAMP pathway, clenbuterol's effects, particularly on skeletal muscle, are mediated by other signaling molecules.
PI3K/Akt/mTOR Pathway
Activation of the β2-AR can lead to the stimulation of the phosphoinositide 3-kinase (PI3K) and protein kinase B (Akt) cascade, which in turn activates the mammalian target of rapamycin (mTOR). This pathway is critical for the hypertrophic effects of clenbuterol in muscle.
β-arrestin Signaling
Clenbuterol-induced β2-AR activation also engages β-arrestin-dependent signaling pathways. β-arrestin 1 has been shown to be essential for the hypertrophic and contractility-enhancing effects of clenbuterol in skeletal muscle. This pathway can function independently of G-protein coupling and contributes to the anabolic response.
References
Clencyclohexerol-d10 as a Reference Standard in the Metabolic Scrutiny of Clenbuterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clenbuterol, a potent β2-adrenergic agonist, is therapeutically employed as a bronchodilator for the management of asthma. However, its pronounced anabolic and lipolytic properties have led to its illicit use as a performance-enhancing drug in sports and as a growth promoter in livestock. Understanding the metabolic fate of Clenbuterol is paramount for developing sensitive analytical methods for its detection in biological matrices and for comprehending its pharmacological and toxicological profiles. This technical guide provides an in-depth exploration of the metabolism of Clenbuterol, with a special focus on the role of Clencyclohexerol-d10 as a labeled internal standard in its analytical determination. This document details the metabolic pathways, presents quantitative data, outlines experimental protocols, and visualizes the associated signaling cascades.
The Role of this compound
This compound is a deuterated, isotopically labeled analog of Clencyclohexerol, which in turn is a synthetic analog of Clenbuterol. It is crucial to underscore that neither Clencyclohexerol nor its deuterated form are metabolites of Clenbuterol. Instead, this compound serves as an invaluable tool in analytical chemistry, specifically in mass spectrometry-based methods, where it is used as an internal standard for the accurate quantification of Clenbuterol and its actual metabolites. The incorporation of ten deuterium atoms imparts a distinct mass-to-charge ratio, allowing it to be distinguished from the unlabeled analytes while exhibiting similar chemical and physical properties during sample preparation and analysis.
Metabolic Pathways of Clenbuterol
The biotransformation of Clenbuterol in the body is a complex process primarily occurring in the liver. The main metabolic pathways involve modifications of the primary aromatic amine group.
Primary Metabolic Pathways:
-
N-Oxidation: This is a major metabolic route for Clenbuterol. The primary amine group is oxidized to form N-hydroxyclenbuterol (clenbuterol hydroxylamine). This reaction is catalyzed by the Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzyme systems. Further oxidation of the hydroxylamine can lead to the formation of 4-nitroclenbuterol. Clenbuterol hydroxylamine is often the most abundant metabolite detected in urine.[1][2][3]
-
N-Dealkylation: This pathway involves the removal of the tert-butyl group from the secondary amine, resulting in a primary amine metabolite.
-
Sulfate Conjugation: The primary amine of Clenbuterol can undergo conjugation with a sulfate group to form clenbuterol sulfamate. This is a significant metabolite, particularly in fecal excretion.[2]
The relative contribution of these pathways can vary depending on the species and the administered dose. At higher doses, the N-oxidation pathway leading to clenbuterol hydroxylamine appears to be more prevalent.[3]
Metabolic Fate of Clenbuterol
The following diagram illustrates the primary metabolic transformations of Clenbuterol.
Quantitative Analysis of Clenbuterol and its Metabolites
The quantification of Clenbuterol and its metabolites is critical for pharmacokinetic studies, doping control, and food safety monitoring. The concentrations of these compounds can vary significantly based on the dosage, time since administration, and the biological matrix being analyzed.
| Analyte | Biological Matrix | Typical Concentration Range | Notes |
| Clenbuterol | Human Urine | 5 pg/mL - >75 ng/mL | Concentrations are dose-dependent and can be detected for several days post-administration. |
| Clenbuterol | Human Plasma | 0.1 - 0.6 ng/mL (therapeutic doses) | Reaches maximum concentration within 2.5 hours with a half-life of about 35 hours. |
| N-Hydroxyclenbuterol | Rat Urine | Major Metabolite | Often the most abundant metabolite found in urine, especially at higher Clenbuterol doses. |
| 4-Nitroclenbuterol | Rat Urine | Detected | Generally found in lower concentrations compared to N-hydroxyclenbuterol. |
| Clenbuterol Sulfamate | Rat Feces | Major Fecal Metabolite | Accounts for more than half of the radioactivity in feces in animal studies. |
Experimental Protocols
The analysis of Clenbuterol and its metabolites typically involves sophisticated analytical techniques that require meticulous sample preparation and instrumental analysis.
Experimental Workflow for Urine Analysis
The following diagram outlines a typical workflow for the analysis of Clenbuterol and its metabolites in urine samples.
Detailed Methodologies
1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine
-
Objective: To extract Clenbuterol and its metabolites from the urine matrix.
-
Protocol:
-
To 2 mL of urine, add an internal standard solution (e.g., this compound).
-
Alkalinize the sample to a pH > 9 using a suitable buffer (e.g., potassium carbonate/bicarbonate buffer).
-
Add 5 mL of an organic solvent mixture (e.g., diethyl ether/tert-butanol, 4:1 v/v).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a mobile phase for LC-MS/MS analysis.
-
2. In Vitro Metabolism using Liver Microsomes
-
Objective: To study the metabolic fate of Clenbuterol in a controlled in vitro system.
-
Protocol:
-
Prepare an incubation mixture containing liver microsomes (e.g., rat or human), a phosphate buffer (pH 7.4), and Clenbuterol.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH-generating system.
-
Incubate at 37°C with gentle shaking for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and analyze the supernatant for metabolites by LC-MS/MS.
-
3. LC-MS/MS Analysis
-
Objective: To separate, identify, and quantify Clenbuterol and its metabolites.
-
Typical Parameters:
-
Chromatographic Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid or ammonium formate.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) |
| Clenbuterol | 277.1 | 203.0, 259.1, 132.0, 168.0 |
| This compound | 287.2 | 213.1, 269.2 |
| N-Hydroxyclenbuterol | 293.1 | 275.1, 220.0 |
| 4-Nitroclenbuterol | 322.1 | 304.1, 249.0 |
Signaling Pathway of Clenbuterol's Pharmacological Action
Clenbuterol exerts its effects by acting as a β2-adrenergic receptor agonist. The binding of Clenbuterol to its receptor initiates a cascade of intracellular events that ultimately lead to its characteristic anabolic and lipolytic effects.
Clenbuterol-Induced Signaling Cascade
The following diagram illustrates the signaling pathway initiated by Clenbuterol.
The activation of Protein Kinase A (PKA) by cyclic AMP (cAMP) is a pivotal step. PKA then phosphorylates various downstream targets, leading to:
-
Increased Lipolysis: PKA activates hormone-sensitive lipase, which promotes the breakdown of triglycerides into free fatty acids and glycerol.
-
Activation of mTOR Pathway: PKA can indirectly activate the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and protein synthesis. The activation of mTOR signaling is crucial for the anabolic effects of Clenbuterol, leading to increased muscle mass.
Conclusion
This compound is a vital analytical tool, serving as a deuterated internal standard for the accurate quantification of Clenbuterol and its metabolites. A thorough understanding of Clenbuterol's metabolism, primarily through N-oxidation, is essential for the development of robust and sensitive analytical methods required in clinical, forensic, and anti-doping contexts. The pharmacological effects of Clenbuterol are mediated through the β2-adrenergic signaling pathway, which ultimately influences downstream pathways controlling lipolysis and protein synthesis. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and professionals working with this potent and highly regulated compound.
References
In-Depth Technical Guide to the Physical and Chemical Stability of Clencyclohexerol-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical stability of Clencyclohexerol-d10, a deuterated analog of Clencyclohexerol. Due to the limited availability of direct stability studies on the deuterated form, this document leverages data from its non-deuterated counterpart, Clenbuterol, to infer its stability profile. The isotopic labeling in this compound is not expected to significantly alter its fundamental chemical stability.
Compound Overview
This compound is a labeled analog of Clencyclohexerol and a close structural relative of Clenbuterol, a well-known β2-adrenergic agonist. It is primarily used as an internal standard in analytical and research applications for the accurate quantification of Clencyclohexerol or related compounds.
Chemical Structure:
Commercial Availability and Suppliers of Clencyclohexerol-d10: A Technical Overview
Clencyclohexerol-d10, a deuterated analog of Clencyclohexerol, is primarily utilized as an internal standard in analytical and research applications for the quantification of its non-labeled counterpart. This document provides an overview of its commercial availability and lists key suppliers for researchers, scientists, and drug development professionals.
Product Information and Chemical Properties
This compound is a labeled version of Clencyclohexerol, which is related to Clenbuterol, a β-agonist.[1][2] The deuteration makes it suitable for use as an internal standard in mass spectrometry-based analytical methods.
Chemical Identifiers:
Commercial Suppliers
This compound is available from several specialized chemical suppliers that provide reference standards and stable isotope-labeled compounds. The availability and product specifications are summarized in the table below.
| Supplier | Product Code/Catalogue Number | Availability | Notes |
| LGC Standards | TRC-C572502 | In stock | Offers exact weight packaging. |
| Clinivex | Not specified | In stock | Shipped at room temperature. |
| Pharmaffiliates | PA STI 021880 | Available for inquiry | Appearance is an off-white solid. |
| MedChemExpress | Not specified | Available for inquiry | For research use only. |
| Immunomart | TMIH-0161 | Available for inquiry | Isotopic marker for Clencyclohexerol. |
Storage and Handling
Proper storage is crucial to maintain the integrity of this compound. Recommended storage conditions are as follows:
-
Long-term storage: -80°C (up to 6 months)
-
Short-term storage: -20°C (up to 1 month)
-
Pharmaffiliates recommends: 2-8°C in a refrigerator under an inert atmosphere, noting that the compound is hygroscopic.
-
Shipping Conditions: Typically shipped on blue ice or at ambient temperature.
Methodological Considerations
While detailed experimental protocols are specific to individual research applications, a general workflow for the use of this compound as an internal standard in a quantitative analysis is outlined below.
General Workflow for Quantitative Analysis using an Internal Standard
The following diagram illustrates a typical workflow for using a stable isotope-labeled internal standard like this compound in a research setting.
Disclaimer: The information provided is based on publicly available data from the suppliers' websites. Researchers should always consult the product datasheet and safety data sheets (SDS) provided by the supplier for the most accurate and up-to-date information. All products listed are for research use only unless otherwise stated.
References
Safety data sheet and handling precautions for Clencyclohexerol-d10
An In-depth Technical Guide to Clencyclohexerol-d10
This technical guide provides comprehensive safety data, handling precautions, and relevant biological information for this compound, targeted at researchers, scientists, and drug development professionals.
Safety Data Sheet (SDS) Summary
1.1. Identification
-
Chemical Name: 4-Amino-3,5-dichloro-α-[[(4-hydroxycyclohexyl-d10)amino]methyl]benzenemethanol[4][5]
-
Synonyms: this compound
-
CAS Number: 1346599-61-8
-
Molecular Formula: C₁₄H₁₀D₁₀Cl₂N₂O₂
-
Application: this compound is a labeled analog of Clenbuterol. It is used as a β-agonist and can act as a growth promoter in farm animals.
1.2. Hazard Identification
-
GHS Classification: Based on the data for Clenbuterol, the substance is considered toxic if swallowed and toxic if inhaled. It may also cause damage to organs through prolonged or repeated exposure.
-
Pictograms:
-
GHS06 (Skull and crossbones)
-
GHS08 (Health hazard)
-
-
Signal Word: Danger
-
Hazard Statements:
-
H301: Toxic if swallowed
-
H331: Toxic if inhaled
-
H372: Causes damage to organs through prolonged or repeated exposure
-
1.3. First-Aid Measures
-
General Advice: Immediately remove any clothing soiled by the product. Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after the accident is recommended.
-
If Inhaled: Supply fresh air or oxygen; seek medical attention. In case of unconsciousness, place the patient in a stable side position for transportation.
-
In Case of Skin Contact: Immediately wash with water and soap and rinse thoroughly.
-
In Case of Eye Contact: Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor.
-
If Swallowed: Do not induce vomiting; immediately call for medical help.
Handling Precautions and Storage
2.1. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Use safety glasses with side shields or goggles.
-
Skin Protection: Wear protective gloves. The specific material and thickness should be determined by a risk assessment.
-
Respiratory Protection: In case of brief exposure or low pollution, use a respiratory filter device. For intensive or longer exposure, use a self-contained respiratory protective device.
-
Body Protection: Wear appropriate protective clothing.
2.2. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a laboratory fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
2.3. Hygiene Measures
-
Keep away from foodstuffs, beverages, and feed.
-
Immediately remove all soiled and contaminated clothing.
-
Wash hands before breaks and at the end of work.
-
Avoid contact with skin and eyes.
2.4. Storage
-
Storage Temperature: -20°C
-
Storage Conditions: Keep container tightly sealed in a dry and well-ventilated place. The product is hygroscopic. Store locked up.
Data Presentation
3.1. Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1346599-61-8 | |
| Molecular Formula | C₁₄H₁₀D₁₀Cl₂N₂O₂ | |
| Molecular Weight | 329.29 g/mol | |
| Appearance | White to Pale Yellow Solid | |
| Melting Point | 58 - 62°C | |
| Solubility | Acetone (Slightly), DMSO (Slightly), Methanol (Slightly) |
3.2. Toxicological Data (for Clenbuterol)
| Endpoint | Value | Reference |
| Acute Toxicity (Oral) | Toxic if swallowed | |
| Acute Toxicity (Inhalation) | Toxic if inhaled | |
| Specific Target Organ Toxicity (Repeated Exposure) | Causes damage to organs through prolonged or repeated exposure |
Disclaimer: The toxicological data presented is for the parent compound, Clenbuterol, and should be used as an indicator of the potential hazards of this compound.
Experimental Protocols
This compound is a deuterated analog of Clencyclohexerol, making it suitable for use as an internal standard in quantitative analysis by mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized workflow for its use.
Workflow: Quantitative Analysis using a Deuterated Internal Standard
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Methodology:
-
Standard Curve Preparation: Prepare a series of calibration standards containing known concentrations of the non-labeled analyte (Clencyclohexerol) and a constant concentration of the deuterated internal standard (this compound).
-
Sample Preparation:
-
To an aliquot of the biological sample (e.g., plasma, urine), add a known amount of this compound solution.
-
Perform an extraction procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte and the internal standard from the matrix.
-
Evaporate the extraction solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analyte from other matrix components using a suitable chromatographic column and gradient.
-
Detect the analyte and the internal standard using tandem mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for both Clencyclohexerol and this compound should be monitored.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathways
As a β-agonist, this compound is expected to act on beta-adrenergic receptors, initiating a well-characterized signaling cascade.
Beta-Adrenergic Signaling Pathway
References
The Role of Clencyclohexerol-d10 in Modern Analytical Chemistry: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clencyclohexerol-d10 is a deuterated analog of Clencyclohexerol, which is structurally related to the β-agonist Clenbuterol.[1][2] In the landscape of analytical chemistry and drug development, isotopically labeled compounds like this compound are indispensable tools, primarily serving as internal standards in quantitative mass spectrometry-based assays. This technical guide provides a comprehensive review of the applications of this compound, with a focus on its use in analytical methodologies for the detection of β-agonists in various matrices.
The illegal use of β-agonists, such as Clenbuterol, as growth promoters in livestock has raised significant food safety and public health concerns.[3] Consequently, robust and sensitive analytical methods are crucial for monitoring their presence in food products and for doping control in sports.[4][5] Isotope dilution mass spectrometry (IDMS) using deuterated standards like this compound is the gold standard for such analyses, offering high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.
Core Application: Internal Standard in Quantitative Analysis
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Clenbuterol and other related β-agonists. When added to a sample at a known concentration at the beginning of the analytical workflow, this compound co-elutes with the non-labeled analyte and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z) due to the presence of deuterium atoms. This allows for accurate quantification of the target analyte by calculating the ratio of the analyte's signal to that of the internal standard, thereby correcting for any analyte loss during sample processing or fluctuations in instrument response.
Experimental Protocols: A Synthesized Approach
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the cleanup and concentration of β-agonists from complex matrices like urine, plasma, and tissue homogenates.
-
Sample Pre-treatment: A known volume or weight of the sample (e.g., 2-5 mL of urine or 1-5 g of homogenized tissue) is taken. To this, a precise amount of this compound internal standard solution is added. For tissue samples, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is often employed to release conjugated metabolites. The sample is then typically buffered to a specific pH (e.g., pH 5.2-7.4).
-
SPE Cartridge Conditioning: A mixed-mode cation exchange SPE cartridge is conditioned sequentially with methanol and water.
-
Sample Loading: The pre-treated sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a series of solvents to remove interfering substances. This typically includes a sequence of water, an acidic solution (e.g., 0.1 M HCl), and a non-polar organic solvent (e.g., hexane or dichloromethane).
-
Elution: The target analytes, along with the internal standard, are eluted from the cartridge using a basic organic solvent mixture, such as 5% ammonium hydroxide in methanol or ethyl acetate.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of β-agonists.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL of the reconstituted sample is injected into the LC system.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is the standard technique for the analysis of β-agonists.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.
-
MRM Transitions: For Clenbuterol, common transitions include m/z 277 -> 203 and 277 -> 259. For a deuterated internal standard like this compound, the precursor ion would be shifted by +10 amu (or as per the specific labeling), and a corresponding product ion would be monitored.
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data from various validated LC-MS/MS methods for the analysis of Clenbuterol using deuterated internal standards. While these values are not specific to this compound, they are representative of the performance expected from such methods.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Clenbuterol in Various Matrices
| Matrix | LOD (ng/mL or ng/g) | LOQ (ng/mL or ng/g) | Reference |
| Urine | 0.002 - 2 | 0.01 - 2 | |
| Serum | 0.004 | 0.01 | |
| Meat | 0.05 - 0.1 | 0.1 - 0.5 | |
| Milk | - | 0.05 | - |
| Liver | 0.1 | 0.2 |
Table 2: Recovery Rates for Clenbuterol in Various Matrices
| Matrix | Spiking Level (ng/mL or ng/g) | Average Recovery (%) | Reference |
| Urine | 0.5 - 10 | 85 - 110 | |
| Serum | 0.05 - 0.5 | 76.8 - 86.5 | |
| Meat | 0.1 - 5.0 | 70 - 120 | |
| Pork | 0.1 - 2.0 | 105.3 |
Visualizing the Workflow and Relationships
To better illustrate the experimental processes and logical connections, the following diagrams are provided in DOT language.
Conclusion
This compound serves as a critical tool for ensuring the accuracy and reliability of analytical methods for the detection of β-agonists. Its use as an internal standard in LC-MS/MS-based workflows allows for precise quantification by correcting for analytical variability. While direct, published protocols detailing its use are scarce, a robust and effective methodology can be readily synthesized from the wealth of literature on the analysis of Clenbuterol and related compounds using other deuterated analogs. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate high-performance analytical methods for the monitoring of these controlled substances.
References
- 1. caymanchem.com [caymanchem.com]
- 2. nyc.gov [nyc.gov]
- 3. Development of analytical methods for the quantitative determination of beta-agonists and determination of detection times after therapeutic use | World Anti Doping Agency [wada-ama.org]
- 4. Determination of β2-Agonist Residues in Fermented Ham Using UHPLC-MS/MS after Enzymatic Digestion and Sulfonic Resin Solid Phase Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Pharmacokinetic Profile and Metabolic Fate of Clenbuterol Across Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clenbuterol, a potent β2-adrenergic agonist, has a multifaceted history of therapeutic use as a bronchodilator and, controversially, as a performance-enhancing agent and illicit growth promoter in livestock. Its distinct pharmacological effects are intrinsically linked to its pharmacokinetic and metabolic profiles, which exhibit significant variability across different species. This technical guide provides an in-depth exploration of the absorption, distribution, metabolism, and excretion (ADME) of clenbuterol in humans, cattle, horses, swine, rats, and rabbits. Detailed experimental protocols for the quantification of clenbuterol and visualizations of key pathways are included to support further research and development in this area.
Pharmacokinetics of Clenbuterol
The disposition of clenbuterol within an organism is dictated by its pharmacokinetic parameters, which vary considerably among species. These differences are crucial for understanding its efficacy, potential for residue accumulation in food-producing animals, and for developing accurate analytical methods for its detection.
Data Presentation: Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of clenbuterol in various species following oral administration, unless otherwise specified. These values represent a synthesis of data from multiple studies and are intended for comparative purposes.
Table 1: Pharmacokinetic Parameters of Clenbuterol in Various Species
| Species | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Vd (L/kg) | Cl (mL/h/kg) | Reference(s) |
| Human | 20 µg | 0.1 | 2.5 | 35 | - | - | [1] |
| 40 µg | 0.2 | 2.5 | 35 | - | - | [1] | |
| 80 µg | 0.35 | 2.5 | 35 | - | - | [1] | |
| Cattle (Calves) | 0.8 µg/kg (therapeutic) | 0.42 ± 0.18 | - | 97.5 ± 5.5 (β-phase) | - | 465.7 ± 173.7 | [2] |
| 10 µg/kg (growth-promoting) | 15.34 ± 5.38 | - | 39.77 ± 6.73 (β-phase) | - | 248.7 ± 101.6 | [2] | |
| Horse | 1.6 µg/kg (oral, multiple doses) | 1.30 ± 0.93 | 0.25 | 12.9 | 1574.7 | 94.0 | |
| (single IV) | 1.04 | - | 9.2 | 1616.0 | 120.0 | ||
| Swine (Pig) | 20 µg/kg (oral) | 4.40 ± 0.37 (muscle tissue, ng/g) | 0 (day of last dose) | - | - | - | |
| Rat | 2 µg/kg (oral) | - | ~1 | ~30 | - | - | |
| Rabbit | 0.5 µg/kg (oral) | ~0.2 | <2 | ~9 | - | - | |
| 2 µg/kg (oral) | ~0.8 | <2 | ~9 | - | - |
Note: '-' indicates data not available in the cited sources. Data for swine muscle tissue represents residue levels at a specific time point and not a plasma Cmax.
Metabolism of Clenbuterol
The biotransformation of clenbuterol is a critical aspect of its pharmacology, influencing its duration of action and the nature of its residues. While clenbuterol is relatively resistant to extensive metabolism, several metabolic pathways have been identified, with notable differences between species.
In most species studied, a significant portion of the administered clenbuterol is excreted unchanged in the urine. However, metabolites are formed, primarily through N-oxidation of the primary amine group. In rats, a major metabolic pathway involves the formation of clenbuterol hydroxylamine and 4-nitroclenbuterol.
In cattle, the metabolic profile is qualitatively similar to that observed in laboratory animals and humans. The majority of extractable residues from bovine liver have been identified as the parent clenbuterol.
Experimental Protocols
Accurate quantification of clenbuterol in biological matrices is essential for pharmacokinetic studies, residue monitoring, and doping control. The following are detailed methodologies for common analytical procedures.
Analysis of Clenbuterol in Plasma by LC-MS/MS
This protocol describes a typical method for the extraction and quantification of clenbuterol from blood plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of plasma, add an internal standard (e.g., deuterated clenbuterol).
-
Add 2 mL of 0.1 M sodium phosphate buffer (pH 6.0) and vortex.
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.
-
Dry the cartridge under a stream of nitrogen for 5 minutes.
-
Elute the analyte with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for clenbuterol (e.g., m/z 277.1 → 203.1) and the internal standard.
Residue Analysis of Clenbuterol in Liver Tissue by ELISA
This protocol outlines a screening method for clenbuterol residues in liver tissue using an Enzyme-Linked Immunosorbent Assay (ELISA).
a. Sample Extraction
-
Homogenize 2 g of minced liver tissue with 6 mL of methanol for 2 minutes.
-
Centrifuge the homogenate at 4000 rpm for 10 minutes.
-
Transfer 4 mL of the methanolic supernatant to a new tube and evaporate to dryness at 50°C.
-
Dissolve the residue in 2 mL of n-hexane.
-
Add 1 mL of sample dilution buffer (provided in the ELISA kit) and vortex vigorously for 30 seconds.
-
Centrifuge for 5 minutes at 3000 rpm.
-
Use the aqueous (lower) phase for the ELISA procedure.
b. ELISA Procedure
-
Follow the instructions provided with the commercial ELISA kit. This typically involves:
-
Adding standards, controls, and prepared samples to the antibody-coated microplate wells.
-
Adding the enzyme-conjugated clenbuterol.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance using a microplate reader.
-
-
Calculate the clenbuterol concentration in the samples based on the standard curve.
Mandatory Visualizations
Signaling Pathway of Clenbuterol
Clenbuterol exerts its effects by acting as a β2-adrenergic receptor agonist. The binding of clenbuterol to its receptor initiates a downstream signaling cascade.
Caption: β2-Adrenergic signaling pathway activated by Clenbuterol.
Experimental Workflow for Pharmacokinetic Study
A typical pharmacokinetic study involves several key steps from drug administration to data analysis.
Caption: General workflow of a pharmacokinetic study.
Logical Relationship for Clenbuterol Residue Analysis
The process of analyzing clenbuterol residues in edible tissues involves a series of steps to ensure accurate detection and quantification.
References
Methodological & Application
Application Note: Quantification of Clenbuterol in Human Urine Using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of clenbuterol in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Clencyclohexerol-d10, to ensure high accuracy and precision. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for research, clinical, and anti-doping applications.
Introduction
Clenbuterol is a beta-2 adrenergic agonist known for its bronchodilator and tocolytic properties.[1] However, it is also illicitly used as a performance-enhancing drug in sports and as a growth-promoting agent in livestock due to its anabolic effects.[1][2] Consequently, sensitive and specific analytical methods are required for the detection and quantification of clenbuterol in biological matrices such as urine to monitor for its misuse.[1][3]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the primary technique for clenbuterol analysis due to its high sensitivity, selectivity, and shorter analysis time compared to gas chromatography-mass spectrometry (GC-MS), which often requires time-consuming derivatization steps. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response. This application note provides a detailed protocol for the quantification of clenbuterol in human urine using LC-MS/MS with this compound as the internal standard.
Experimental
Materials and Reagents
-
Clenbuterol hydrochloride (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
Instrumentation
-
Liquid chromatograph (e.g., Agilent 1290 Infinity II LC System)
-
Tandem mass spectrometer (e.g., Agilent 6470 Triple Quadrupole LC/MS)
-
Analytical column (e.g., C18 column, 2.1 x 100 mm, 2.6 µm)
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction (SPE) method is employed for the clean-up and concentration of clenbuterol from urine samples.
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 3 mL of 100 mM phosphate buffer (pH 6.0).
-
Loading: To 2 mL of urine, add the internal standard (this compound) to a final concentration of 10 ng/mL. Acidify the sample with 1 mL of 100 mM phosphate buffer (pH 6.0) and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.
-
Elution: Elute the analytes with 2 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
The separation and detection of clenbuterol and the internal standard are performed by LC-MS/MS.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 2.6 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3500 V
-
Gas Temperature: 300 °C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are monitored. It is important to note that while some methods use transitions like m/z 277.1 → 203.0 and 277.1 → 259.1, other, more specific transitions can reduce false positives.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clenbuterol | 277.1 | 203.0 | 15 |
| Clenbuterol | 277.1 | 168.0 | 25 |
| This compound | 287.1 | 213.0 | 15 |
Data Analysis and Results
Quantification is performed by constructing a calibration curve using the peak area ratio of clenbuterol to the internal standard (this compound) versus the concentration of clenbuterol.
Method Validation
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines. Representative data from published methods are summarized below.
| Parameter | Result |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.0125 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 93.1% to 98.7% |
| Precision (% RSD) | Intra-day: 1.26% to 8.99% Inter-day: (not specified in source) |
Workflow and Signaling Pathway Diagrams
Experimental Workflow
References
Application Notes and Protocols for Clenbuterol Analysis in Biological Matrices
These application notes provide detailed protocols for the extraction and purification of Clenbuterol from various biological matrices, including urine, blood (plasma/serum), and hair. The described methods are essential for accurate quantification in research, clinical, and forensic settings.
Introduction
Clenbuterol is a potent β2-adrenergic agonist used therapeutically as a bronchodilator.[1][2] However, it is often illicitly used as a growth-promoting agent in livestock and as a performance-enhancing drug in athletes due to its anabolic properties.[1][2] Consequently, sensitive and reliable methods for the detection and quantification of Clenbuterol in biological samples are crucial for regulatory control and doping analysis. Sample preparation is a critical step in the analytical workflow, aiming to remove interfering substances and concentrate the analyte of interest.[1] The choice of technique depends on the matrix, the required sensitivity, and the available instrumentation. The most common methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and specialized procedures for challenging matrices like hair.
Comparative Quantitative Data
The following tables summarize the performance of various sample preparation techniques for Clenbuterol analysis across different biological matrices.
Table 1: Urine
| Preparation Technique | Analytical Method | Recovery (%) | LOD | LOQ | Citation |
| SPE (Molecularly Imprinted Polymer) | LC | 65-75 | - | - | |
| SPE (C2 column) | HPLC-UV/Electrochemical | 79.9 | 0.5 ng/mL | - | |
| SPME (PDMS/DVB fiber) | LC-UV | - | 9 ng/mL | 32 ng/mL | |
| LLE | LC-QTOF-MS/MS | - | 50 pg/0.1 mL | - | |
| Online-SPE | UHPLC-MS/MS | - | - | 0.1 ng/mL | |
| LLE | GC-MS | 91-95 | 0.2 ng/µL | 0.7 ng/µL | |
| Enzymatic Digestion & SPE | HPLC | 85-90 | 0.25 µg/L | - |
Table 2: Blood (Plasma/Serum)
| Preparation Technique | Analytical Method | Recovery (%) | LOD | LOQ | Citation |
| LLE | LC-QTOF-MS/MS | - | 13 pg/mL | - | |
| SPME (PDMS/DVB fiber) | LC-UV | - | 5 ng/mL | 24 ng/mL | |
| LLE | GC-MS | 89-101 | 0.5 ng/mL | 1.5 ng/mL | |
| SPE | HPLC | 93-102 | 0.1 µg/mL | - |
Table 3: Hair
| Preparation Technique | Analytical Method | Recovery (%) | LOD | LOQ | Citation |
| SPE | UPLC-MS/MS | 62 | 0.1 pg/mg | 0.5 pg/mg | |
| LLE & SPE | LC-MS/MS | - | 0.02 pg/mg | - | |
| Acid Extraction & SPE | HPLC-MS/MS | - | - | 0.5 ng/g |
Table 4: Tissues
| Preparation Technique | Analytical Method | Recovery (%) | LOD | LOQ | Citation |
| LLE | LC-QTOF-MS/MS | - | 25 pg/g | - | |
| Enzymatic Digestion & SPE | HPLC | 70-74 | 0.5 µg/kg | - | |
| LLE & SPE | LC-UV | - | - | - |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Clenbuterol in Urine
This protocol is based on the use of a C18 SPE cartridge for the extraction of Clenbuterol from urine samples.
Materials:
-
C18 SPE Cartridges (e.g., 200 mg, 3 mL)
-
Urine sample
-
Methanol
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
Elution solvent (e.g., Methanol with 2% acetic acid)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.
-
Take 5 mL of the supernatant and add 1 mL of 0.1 M HCl.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 5 mL of a methanol/water solution (e.g., 40:60, v/v) to remove less polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the Clenbuterol from the cartridge with 5 mL of the elution solvent (Methanol with 2% acetic acid) into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase used for the analytical instrument (e.g., LC-MS).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Caption: Solid-Phase Extraction (SPE) workflow for Clenbuterol analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Clenbuterol in Plasma
This protocol describes a general LLE procedure for the extraction of Clenbuterol from plasma samples.
Materials:
-
Plasma sample
-
Internal Standard (e.g., Clenbuterol-d9)
-
Buffer (e.g., 0.1 M Sodium Borate, pH 9.0)
-
Extraction Solvent (e.g., Ethyl acetate)
-
Sodium sulfate (anhydrous)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of plasma into a glass centrifuge tube.
-
Add the internal standard solution.
-
Add 1 mL of buffer and vortex for 30 seconds.
-
-
Extraction:
-
Add 5 mL of the extraction solvent (Ethyl acetate).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.
-
-
Drying:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
-
Caption: Liquid-Liquid Extraction (LLE) workflow for Clenbuterol analysis.
Protocol 3: Sample Preparation for Clenbuterol in Hair
This protocol provides a general method for extracting Clenbuterol from hair samples, a matrix that allows for long-term monitoring of exposure.
Materials:
-
Hair sample
-
Deionized water
-
Methanol or Dichloromethane
-
0.1 M Hydrochloric acid (HCl) or other digestion reagent
-
Incubator or water bath
-
Vortex mixer
-
Centrifuge
-
SPE cartridges (as in Protocol 1) for cleanup
Procedure:
-
Decontamination:
-
Wash the hair sample sequentially with deionized water and then with a solvent like methanol or dichloromethane to remove external contaminants.
-
Allow the hair to dry completely at room temperature.
-
-
Digestion/Extraction:
-
Cut the decontaminated hair into small segments (1-2 mm).
-
Weigh a specific amount of hair (e.g., 50-100 mg) and place it in a glass tube.
-
Add 1-2 mL of 0.1 M HCl (or an appropriate digestion enzyme solution).
-
Incubate the mixture overnight at an elevated temperature (e.g., 45-60°C) with occasional vortexing to facilitate the release of the drug from the hair matrix.
-
-
Neutralization and Cleanup:
-
After incubation, cool the sample to room temperature.
-
Neutralize the acidic solution with a suitable base (e.g., 0.1 M NaOH) if necessary.
-
Centrifuge the sample to pellet the hair debris.
-
The resulting supernatant can be further purified using an SPE protocol similar to Protocol 1 to remove remaining matrix components.
-
-
Final Analysis:
-
After the cleanup step, the eluate is evaporated and reconstituted for instrumental analysis.
-
Caption: Workflow for Clenbuterol extraction from hair samples.
References
Application of Clencyclohexerol-d10 in Doping Control Analysis
Application Note and Protocol
Introduction
Clencyclohexerol is a synthetic beta-2 adrenergic agonist, structurally related to clenbuterol, which is prohibited at all times by the World Anti-Doping Agency (WADA) due to its potential anabolic effects. The detection and quantification of clencyclohexerol in biological samples are critical for effective doping control. Stable isotope-labeled internal standards, such as Clencyclohexerol-d10, are indispensable for accurate and reliable quantification in mass spectrometry-based methods. The use of a deuterated internal standard (IS) is a widely accepted practice in anti-doping analysis to compensate for analyte loss during sample preparation and for variations in instrument response.[1] This document provides a detailed application note and a general protocol for the use of this compound in the analysis of doping control samples.
This compound, a labeled analog of clenbuterol, serves as an ideal internal standard for the quantification of clencyclohexerol and other related beta-agonists in biological matrices like urine and plasma. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar behavior during extraction and chromatographic separation. However, its increased mass due to the deuterium labels allows for its distinct detection by a mass spectrometer.
Principle of the Method
The analytical approach for the detection and quantification of clencyclohexerol in doping control samples typically involves sample preparation followed by chromatographic separation coupled with mass spectrometric detection (e.g., LC-MS/MS or GC-MS). This compound is added to the biological sample at the beginning of the analytical process. This allows for the correction of any variability throughout the procedure, including extraction efficiency and matrix effects. Quantification is achieved by calculating the ratio of the response of the target analyte (clencyclohexerol) to the response of the internal standard (this compound).
Experimental Protocol
This protocol is a general guideline based on established methods for the analysis of similar beta-agonists like clenbuterol in urine.[2][3][4] Method validation and optimization are required for specific laboratory conditions and instrumentation.
1. Materials and Reagents
-
Clencyclohexerol analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Urine samples
2. Sample Preparation (Solid-Phase Extraction - SPE)
-
Allow urine samples to thaw at room temperature and centrifuge to remove any particulate matter.
-
Take a 2 mL aliquot of the urine sample.
-
Add 20 µL of a 100 ng/mL solution of this compound in methanol to each sample, calibrator, and quality control sample.
-
Add 1 mL of 100 mM ammonium acetate buffer (pH 5.2).
-
Vortex mix for 30 seconds.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of ultrapure water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of ultrapure water, followed by 2 mL of methanol.
-
Elute the analytes with 2 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix interferences.
-
Ionization Mode: ESI positive.
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for both clencyclohexerol and this compound for confirmation and quantification.
Data Presentation
The following table summarizes typical quantitative data for the analysis of clenbuterol, a structurally similar compound, which can be used as a reference for the expected performance of a clencyclohexerol assay using a deuterated internal standard.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 ng/mL | [3] |
| Limit of Quantification (LOQ) | 0.1 ng/mL | |
| Linearity Range | 0.1 - 50 ng/mL | |
| Recovery | 85 - 110% | |
| Intra-day Precision (%RSD) | < 10% | |
| Inter-day Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow for Doping Control Analysis of Clencyclohexerol
Caption: Workflow for the analysis of Clencyclohexerol using a deuterated internal standard.
Signaling Pathway: Role of a Deuterated Internal Standard in Quantitative Analysis
Caption: Principle of using a deuterated internal standard for accurate quantification.
References
- 1. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of clenbuterol in equine plasma, urine and tissue by liquid chromatography coupled on-line with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Determination of Clenbuterol Residues in Meat Products with Clencyclohexerol-d10
Abstract
This document provides a detailed methodology for the quantitative analysis of clenbuterol residues in various meat products. The protocol employs a robust sample preparation procedure involving solid-phase extraction (SPE) and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Clencyclohexerol-d10, a labeled analog of clenbuterol, is utilized as an internal standard to ensure accuracy and precision in quantification.[1] This method is intended for researchers, scientists, and professionals in drug development and food safety monitoring.
Introduction
Clenbuterol is a beta-agonist that is illicitly used as a growth promoter in livestock to increase muscle mass and reduce fat.[2] The consumption of meat containing clenbuterol residues can lead to adverse health effects in humans, including tachycardia, tremors, and nausea.[3] Consequently, regulatory bodies worldwide have banned or strictly regulated its use in food-producing animals.[4]
To enforce these regulations and ensure food safety, sensitive and reliable analytical methods for the detection and quantification of clenbuterol residues in meat are essential. This application note describes a highly selective and sensitive LC-MS/MS method for the determination of clenbuterol in meat, utilizing this compound as an internal standard for accurate quantification.
Experimental Workflow
The overall experimental workflow for the determination of clenbuterol residues in meat products is depicted below.
References
Application Notes and Protocols for the Enantioselective Study of Clenbuterol using Clencyclohexerol-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clenbuterol, a β2-adrenergic agonist, is a chiral compound existing as two enantiomers, R-(-)-Clenbuterol and S-(+)-Clenbuterol.[1][2] These enantiomers exhibit different pharmacological activities and pharmacokinetic profiles. The R-(-) enantiomer is primarily responsible for the therapeutic bronchodilatory effects, while the S-(+) enantiomer may contribute to adverse effects.[1] Consequently, studying the enantioselective distribution and metabolism of Clenbuterol is crucial for understanding its overall pharmacological and toxicological profile.
This document provides detailed application notes and protocols for the use of Clencyclohexerol-d10, a deuterated analog of Clenbuterol, as an internal standard for the quantitative analysis of Clenbuterol enantiomers in biological matrices.[3] The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.[4]
Signaling Pathway of Clenbuterol
Clenbuterol exerts its effects by binding to and activating β2-adrenergic receptors. This activation triggers a downstream signaling cascade involving cyclic AMP (cAMP) and protein kinase A (PKA). The signaling pathway is as follows:
Caption: Clenbuterol signaling pathway.
Experimental Workflow for Enantioselective Analysis
The following diagram outlines the general workflow for the extraction and analysis of Clenbuterol enantiomers from biological samples using this compound as an internal standard.
Caption: Experimental workflow for enantioselective analysis.
Detailed Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization for different biological matrices.
-
Materials:
-
Biological sample (e.g., 1 mL plasma or urine, 1 g homogenized tissue)
-
This compound internal standard (IS) solution (e.g., 10 ng/mL in methanol)
-
Phosphate buffer (0.1 M, pH 7.0)
-
β-glucuronidase/arylsulfatase solution (for urine samples)
-
Weak cation exchange SPE cartridges
-
Methanol
-
Ammonium hydroxide solution (5% in methanol)
-
Mobile phase for reconstitution
-
-
Protocol:
-
To 1 mL of plasma or urine (or 1 g of homogenized tissue suspended in buffer), add 20 µL of the 10 ng/mL this compound internal standard solution.
-
For urine samples, add 50 µL of β-glucuronidase/arylsulfatase and incubate at 37°C for 2 hours to hydrolyze conjugated metabolites.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of methanol.
-
Elute the analytes with 3 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. Chiral UHPLC-MS/MS Analysis
-
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
-
UHPLC Conditions:
-
Chiral Column: A cellulose-based polysaccharide chiral stationary phase column is recommended for the separation of Clenbuterol enantiomers.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized for the specific column.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: The specific precursor and product ions for Clenbuterol and this compound should be determined by direct infusion of the standards. Representative transitions are provided in the table below.
-
Data Presentation
Table 1: Representative UHPLC-MS/MS Parameters for Clenbuterol Enantiomers and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| R-(-)-Clenbuterol | 277.1 | 203.1 | 15 |
| S-(+)-Clenbuterol | 277.1 | 203.1 | 15 |
| This compound (IS) | 287.2 | 209.1 | 15 |
Note: These values are illustrative and should be optimized for the specific instrument used.
Table 2: Method Validation Parameters (Representative Data)
| Parameter | R-(-)-Clenbuterol | S-(+)-Clenbuterol |
| Linear Range | 0.1 - 50 ng/mL | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 90 - 110% | 90 - 110% |
Discussion
The enantioselective quantification of Clenbuterol is critical for a comprehensive understanding of its pharmacokinetics and pharmacodynamics. The use of a deuterated internal standard such as this compound is paramount for achieving the high accuracy and precision required in drug development and research. The protocols outlined in this document provide a robust framework for researchers to develop and validate their own methods for the enantioselective analysis of Clenbuterol in various biological matrices. It is important to note that method parameters, particularly the chiral separation conditions and MS/MS transitions, should be carefully optimized for the specific instrumentation and matrix being investigated.
References
- 1. Quantification and enantiomeric distribution of clenbuterol in several bovine tissues using UHPLC-tandem mass spectrometry: Evaluation of a risk factor associated with meat contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. theclinivex.com [theclinivex.com]
- 4. CN104387284B - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof - Google Patents [patents.google.com]
Liquid-liquid extraction and solid-phase extraction methods for Clenbuterol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the extraction of Clenbuterol from various biological matrices using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Introduction
Clenbuterol is a beta-2 adrenergic agonist used therapeutically as a bronchodilator. However, due to its anabolic properties, it is often misused in sports and livestock farming.[1] Accurate and sensitive detection of clenbuterol in biological samples is crucial for both therapeutic monitoring and anti-doping control.[1][2] Sample preparation is a critical step in the analytical workflow, with liquid-liquid extraction (LLE) and solid-phase extraction (SPE) being the two primary methods employed.[1][3] While LLE is a traditional method, SPE has become the preferred technique in many laboratories due to its efficiency and potential for automation.
Comparative Quantitative Data
The selection of an extraction method often depends on the required sensitivity, sample matrix, and available resources. The following tables summarize key quantitative parameters for various LLE and SPE methods for Clenbuterol analysis.
Table 1: Liquid-Liquid Extraction (LLE) Performance Data for Clenbuterol
| Matrix | Analytical Method | Linearity Range | LOQ | LOD | Recovery | Reference |
| Human Plasma | LC-MS/MS | 5.0 - 5000 ng/L | 5.0 ng/L | - | - | |
| Human Urine | UHPLC-MS/MS | 5 - 300 pg/mL | 5 pg/mL | - | 85.8 - 105% | |
| Animal Tissues | HPLC-UV/ECD | - | - | 0.5 µg/kg | 42.2 - 96.1% | |
| Blood | GC-MS | 0.01 - 10.0 mg/L | - | 0.005 mg/L | 96.5% |
Table 2: Solid-Phase Extraction (SPE) Performance Data for Clenbuterol
| Matrix | SPE Type | Analytical Method | Linearity Range | LOQ | LOD | Recovery | Reference |
| Human Urine | Online-SPE | UHPLC-MS/MS | 0.1 - 50 ng/mL | 0.1 ng/mL | 0.0125 ng/mL | 93.1 - 98.7% (Accuracy) | |
| Human Urine & Serum | SPME (PDMS/DVB) | LC-UV | 10 - 500 ng/mL (Urine), 5 - 500 ng/mL (Serum) | 32 ng/mL (Urine), 24 ng/mL (Serum) | 9 ng/mL (Urine), 5 ng/mL (Serum) | - | |
| Bovine Liver | MISPE | LC/IT-MS | - | - | < 0.1 µg/kg | > 90% | |
| Pork | SMCX | UPLC-MS/MS | 0.25 - 50 µg/kg | - | 0.05 µg/kg | 62.2 - 72.0% | |
| Meat | C18 | GC-MS | - | - | 1 µg/kg | 70 - 83% | |
| Human Plasma | Oasis HLB | HPLC | 0.5 - 50 µg/ml | - | 0.1 µg/ml | 93 - 102% | |
| Human Plasma | - | LC-MS/MS | 0.05 - 8 ng/mL | 0.05 ng/mL | - | > 90% |
Experimental Protocols
The following are generalized protocols for LLE and SPE of Clenbuterol from biological matrices. These should be optimized based on the specific sample type and analytical instrumentation.
Liquid-Liquid Extraction (LLE) Protocol for Clenbuterol in Urine
This protocol is based on the principles of extracting the analyte from a liquid sample into an immiscible organic solvent.
1. Sample Preparation:
-
To 1 mL of urine, add an appropriate internal standard.
-
Add a buffering agent to adjust the pH to basic conditions (e.g., pH 9-10).
2. Extraction:
-
Add 5 mL of an immiscible organic solvent (e.g., tert-butyl methyl ether).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
3. Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Solid-Phase Extraction (SPE) Protocol for Clenbuterol in Plasma
This protocol utilizes a solid sorbent to retain the analyte while interfering substances are washed away.
1. Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard.
-
Add 2 mL of a buffer (e.g., 100 mM phosphate buffer, pH 6.0) and vortex.
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.
3. Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
4. Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Further wash with 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove less polar interferences.
5. Elution:
-
Elute the Clenbuterol from the cartridge with 2 mL of a suitable organic solvent (e.g., methanol or a mixture of ammonia solution and methanol).
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for subsequent analysis.
Method Visualization
The following diagrams illustrate the workflows for the described LLE and SPE protocols.
Caption: Liquid-Liquid Extraction (LLE) workflow for Clenbuterol.
Caption: Solid-Phase Extraction (SPE) workflow for Clenbuterol.
References
Application Notes and Protocols for the Chromatographic Separation of Clenbuterol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation and analysis of Clenbuterol and its metabolites. The methodologies outlined are compiled from various validated scientific studies and are intended to serve as a comprehensive resource for researchers in analytical chemistry, toxicology, and drug development.
Introduction
Clenbuterol is a potent β2-adrenergic agonist used therapeutically as a bronchodilator. However, it is also illicitly used as a performance-enhancing drug in sports and as a growth-promoting agent in livestock.[1][2] This has led to a demand for sensitive and reliable analytical methods for the detection and quantification of Clenbuterol and its metabolites in various biological matrices. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), are the primary methods employed for this purpose.[1][3][4]
This application note details sample preparation, chromatographic conditions, and detection parameters for the analysis of Clenbuterol. Additionally, it provides insights into the metabolic pathways of Clenbuterol to aid in the identification of relevant metabolites.
Metabolic Pathway of Clenbuterol
The primary metabolic pathway of Clenbuterol involves N-oxidation of the primary amine function. This leads to the formation of metabolites such as (hydroxyamino)clenbuterol and 4-nitroclenbuterol. Understanding these biotransformations is crucial for developing comprehensive analytical methods that target both the parent drug and its major metabolites, thereby extending the window of detection.
Figure 1: Simplified metabolic pathway of Clenbuterol.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate and sensitive analysis of Clenbuterol. The choice of method depends on the matrix (e.g., urine, tissue, serum).
3.1.1. Solid-Phase Extraction (SPE) for Urine and Serum Samples
This protocol is adapted from various LC-MS/MS and GC-MS methods.
Workflow:
References
- 1. Analytical methods for the detection of clenbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Clenbuterol Hydrochloride? [synapse.patsnap.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Gas chromatography-mass spectrometric analysis of clenbuterol from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry parameters for the detection of Clencyclohexerol-d10
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective detection of Clencyclohexerol-d10 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Clencyclohexerol is an analog of the β-adrenergic agonist Clenbuterol.[1] The use of a deuterated internal standard like this compound is crucial for accurate quantification in complex biological matrices. The methodologies outlined herein are based on established analytical principles for the detection of related compounds, such as Clenbuterol and its deuterated analogs.[2][3][4] The provided mass spectrometry parameters are predicted based on the structure of Clencyclohexerol and may require optimization for specific instrumentation.
Introduction
Clencyclohexerol is a chemical analog of Clenbuterol, a compound known to be illicitly used as a growth promoter in livestock.[1] Accurate and reliable detection methods are essential for research, food safety, and anti-doping applications. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry assays as they compensate for matrix effects and variations in sample preparation and instrument response. This document details the recommended starting parameters and a comprehensive protocol for the analysis of this compound.
Predicted Mass Spectrometry Parameters
The determination of optimal mass spectrometry parameters is critical for achieving the desired sensitivity and specificity. As this compound is a deuterated analog of Clencyclohexerol, its fragmentation pattern is expected to be similar to the parent compound, with a corresponding mass shift. The parameters for the non-deuterated Clencyclohexerol are also provided for reference.
Note: The following parameters are proposed and should be optimized for the specific mass spectrometer being used. The precursor ion for this compound is calculated based on the molecular formula of Clencyclohexerol (C14H20Cl2N2O2) with the addition of 10 deuterium atoms.
| Compound | Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Collision Energy (eV) |
| Clencyclohexerol | 319.1 | To be determined experimentally | To be optimized |
| This compound | 329.2 | Proposed: | To be optimized |
| 213.1 (Loss of C6H10O + H) | |||
| 293.2 (Loss of HCl) | |||
| Reference: Clenbuterol | 277.1 | 203.0 | ~25 |
| 259.1 | ~15 | ||
| 168.0 | ~30 | ||
| 132.0 | ~40 | ||
| Reference: Clenbuterol-d9 | 286.1 | 203.9 | ~25 |
Experimental Protocol
This protocol outlines the steps for sample preparation, liquid chromatography, and mass spectrometry analysis of this compound.
Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is a general guideline for the extraction of this compound from a biological matrix like urine or plasma.
-
Sample Pre-treatment: To 1 mL of the sample, add an appropriate amount of this compound internal standard solution. Add 1 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) and vortex.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 2 mL of a 5% ammonium hydroxide in methanol solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Signaling Pathway Visualization
As Clencyclohexerol is an analog of the β-adrenergic agonist Clenbuterol, its mechanism of action is presumed to involve the β-adrenergic signaling pathway.
References
Application Note: A Protocol for Quantitative Analysis Using Clencyclohexerol-d10 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of a standard curve for the quantitative analysis of an analyte using Clencyclohexerol-d10 as a stable isotope-labeled internal standard (SIL-IS). This method is primarily designed for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Introduction
In quantitative analytical chemistry, particularly in chromatography and mass spectrometry, achieving accurate and reproducible results is paramount.[1] The use of an internal standard (IS) is a critical technique to correct for variations during sample preparation and instrumental analysis.[2][3][4] Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for quantitative mass spectrometry-based assays.[1]
This compound is the deuterium-labeled form of Clencyclohexerol and serves as an isotopic marker. It is a labeled analog of Clenbuterol, a β-agonist used as a growth promoter in animals. Because deuterated standards have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute during chromatography and exhibit similar ionization efficiency. This allows for precise quantification by correcting for analyte loss during sample processing and fluctuations in instrument response, as the ratio of the analyte signal to the internal standard signal remains consistent.
This protocol outlines the systematic procedure for using this compound to generate a standard curve for the accurate quantification of an analyte like Clencyclohexerol or Clenbuterol in biological matrices.
Materials and Reagents
| Material/Reagent | Grade |
| This compound | Analytical Standard |
| Analyte (e.g., Clenbuterol) | Analytical Standard |
| Methanol (MeOH) | HPLC or LC-MS Grade |
| Acetonitrile (ACN) | HPLC or LC-MS Grade |
| Formic Acid (FA) | LC-MS Grade |
| Deionized Water | Type 1, 18.2 MΩ·cm |
| Biological Matrix (e.g., Plasma, Serum, Urine) | Blank, analyte-free |
| Microcentrifuge Tubes | 1.5 mL or 2.0 mL |
| Calibrated Pipettes and Tips | |
| Vortex Mixer | |
| Centrifuge |
Experimental Protocol
The following is a generalized methodology for a quantitative LC-MS/MS analysis using this compound as an internal standard.
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for the entire quantitative assay.
-
Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of the analyte standard.
-
Dissolve it in a suitable organic solvent, such as methanol, to a final volume of 1 mL in a volumetric flask.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Internal Standard (IS) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve it in methanol to a final volume of 1 mL in a volumetric flask.
-
Vortex thoroughly to ensure complete dissolution.
-
Storage: Stock solutions should be stored at -20°C or -80°C to ensure stability.
| Solution | Compound | Concentration | Solvent | Storage Temp. |
| Stock A | Analyte (e.g., Clenbuterol) | 1.0 mg/mL | Methanol | -20°C |
| Stock B | This compound (IS) | 1.0 mg/mL | Methanol | -20°C |
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solutions to lower concentrations.
-
Analyte Working Standard Solutions (for Calibration Curve):
-
Perform serial dilutions of the Analyte Stock Solution (Stock A) with a suitable solvent (e.g., 50:50 methanol:water) to create a series of working standards. These will be used to spike into the blank matrix to generate the calibration curve points.
-
-
Internal Standard (IS) Working Spiking Solution:
-
Dilute the Internal Standard Stock Solution (Stock B) to a concentration that provides a stable and robust signal in the mass spectrometer. A typical concentration might be 20-100 ng/mL.
-
This solution will be added in a fixed volume to every sample, including calibration standards, quality controls (QCs), and unknown samples.
-
| Solution | Diluted From | Target Concentration | Diluent |
| Analyte Working Standards | Stock A | e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL | 50:50 MeOH:Water |
| IS Spiking Solution | Stock B | e.g., 50 ng/mL | Acetonitrile |
Preparation of Calibration Curve and Quality Control (QC) Samples
-
Calibration Standards:
-
Aliquot a fixed volume of blank biological matrix (e.g., 200 µL of plasma) into a series of labeled microcentrifuge tubes.
-
Spike a small, precise volume of the appropriate Analyte Working Standard solution into each tube to achieve the desired final concentrations for the calibration curve. The concentration range should encompass the expected levels of the analyte in unknown samples.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
-
Sample Preparation (Protein Precipitation Example)
This protocol is suitable for analyzing small molecules in biological fluids like plasma or serum.
-
Spiking: To 200 µL of each sample (calibration standard, QC, or unknown) in a microcentrifuge tube, add a fixed volume (e.g., 50 µL) of the Internal Standard (IS) Working Spiking Solution.
-
Vortex: Briefly vortex each tube to mix.
-
Precipitation: Add 600 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex: Vortex each tube vigorously for at least 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen, typically at 35-40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Final Centrifugation: Centrifuge the reconstituted samples to pellet any remaining particulates before injection into the LC-MS/MS system.
Data Analysis and Standard Curve Construction
-
Peak Integration: After LC-MS/MS analysis, integrate the chromatographic peak areas for the specific multiple reaction monitoring (MRM) transitions of the analyte and the internal standard (this compound).
-
Response Ratio Calculation: Calculate the peak area ratio for each sample using the following formula:
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
-
Calibration Curve Construction: Plot the Response Ratio of the calibration standards (y-axis) against their corresponding known concentrations (x-axis).
-
Linear Regression: Perform a linear regression analysis on the plotted data. A weighting factor (e.g., 1/x or 1/x²) is often applied to ensure accuracy at the lower end of the calibration range. The resulting equation (y = mx + c) and correlation coefficient (r²) will define the standard curve.
-
Quantification of Unknowns: Determine the concentration of the analyte in unknown samples by interpolating their calculated Response Ratios from the calibration curve.
Representative Calibration Curve Data
The following table summarizes typical performance characteristics for a quantitative assay using a deuterated internal standard. Note: This data is representative and should be established during formal method validation.
| Parameter | Typical Value | Description |
| Linearity Range | 0.1 - 100 ng/mL | The range over which the assay is precise and accurate. |
| Correlation Coefficient (r²) | ≥ 0.995 | A measure of the goodness of fit for the linear regression. |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements. |
| Accuracy (%Bias) | ± 15% | The closeness of the measured value to the true value. |
Visualized Workflows
Standard Curve Preparation Workflow
The following diagram illustrates the complete workflow for preparing samples and constructing a standard curve using an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Logical Relationship in Internal Standard Method
This diagram illustrates the core principle of the internal standard method, where the ratio of analyte to internal standard corrects for experimental variations.
Caption: Principle of variation correction by an internal standard.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Clenbuterol Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of Clenbuterol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Clenbuterol quantification?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. In the context of Clenbuterol quantification, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). This interference can result in inaccurate and imprecise quantification of Clenbuterol, leading to unreliable experimental outcomes. Common sources of matrix effects include endogenous components of biological samples like salts, phospholipids, and proteins.
Q2: What are the most common sample matrices where matrix effects are observed for Clenbuterol analysis?
A2: Matrix effects are a significant concern in various biological and food matrices. The most commonly encountered matrices in Clenbuterol analysis that are prone to significant matrix effects include:
-
Urine: Both human and animal urine are complex matrices containing a high concentration of salts and endogenous compounds that can interfere with Clenbuterol ionization.
-
Plasma/Serum: Proteins and phospholipids in plasma and serum are major contributors to matrix effects.
-
Meat and Tissue Samples: These samples are complex and require extensive cleanup to remove fats, proteins, and other interfering substances.
-
Hair: While less common, hair analysis for Clenbuterol can also be affected by matrix components.
Q3: How can I minimize matrix effects during sample preparation?
A3: Effective sample preparation is crucial for minimizing matrix effects. Several techniques can be employed, with the choice depending on the matrix and the required sensitivity. The most common methods include:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte. Different sorbents can be used to selectively retain Clenbuterol while washing away interfering components.
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions the analyte between two immiscible liquid phases, thereby separating it from matrix components.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for the analysis of residues in food matrices and involves an extraction and cleanup step.
-
Protein Precipitation: For plasma and serum samples, precipitating proteins with an organic solvent like acetonitrile is a common first step to reduce matrix load.
Q4: What is the role of an internal standard in overcoming matrix effects?
A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration before sample processing. The use of a stable isotope-labeled internal standard, such as Clenbuterol-d9, is highly recommended. The IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Incompatible mobile phase pH. 3. Column contamination or degradation. 4. Presence of active sites on the column. | 1. Dilute the sample or inject a smaller volume. 2. Adjust the mobile phase pH to ensure Clenbuterol is in a single ionic state. 3. Wash the column with a strong solvent or replace the column. 4. Use a column with end-capping or add a competing base to the mobile phase. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks in the LC system. 4. Column aging. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Check for leaks and ensure the pump is delivering a consistent flow rate. 4. Replace the column if it has reached the end of its lifetime. |
| Significant Ion Suppression or Enhancement | 1. Co-elution of matrix components. 2. Inefficient sample cleanup. 3. High concentration of salts in the final extract. | 1. Optimize the chromatographic gradient to separate Clenbuterol from interfering peaks. 2. Improve the sample preparation method (e.g., use a more selective SPE sorbent, add a cleanup step). 3. Ensure the final extract is properly evaporated and reconstituted in a suitable solvent. |
| Low Recovery | 1. Inefficient extraction from the matrix. 2. Loss of analyte during solvent evaporation. 3. Improper pH for extraction. 4. Breakthrough during SPE. | 1. Optimize the extraction solvent and technique (e.g., vortexing time, sonication). 2. Carefully control the evaporation temperature and nitrogen flow. 3. Adjust the sample pH to ensure Clenbuterol is in a non-ionized form for efficient extraction. 4. Ensure the sample volume and loading flow rate are appropriate for the SPE cartridge. |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Clenbuterol Analysis in Urine
| Method | Recovery (%) | Matrix Effect (%) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Online SPE-UHPLC-MS/MS | 100.18 - 112.28 | < 12.5 (with IS) | 0.1 | [1][2] |
| Solid-Phase Microextraction (SPME)-LC-UV | Within-day RSD: 5.0-5.3, Between-day RSD: 8.5-8.7 | Not explicitly reported | 32 | [3][4] |
| GC-MS | 91 - 95 | Not explicitly reported | 0.7 | [5] |
| Two-step SPE and LC with UV/Electrochemical Detection | 79.9 | Not explicitly reported | 0.5 |
Table 2: Comparison of Sample Preparation Methods for Clenbuterol Analysis in Meat/Tissue
| Method | Recovery (%) | Matrix Effect (%) | Limit of Quantification (LOQ) (µg/kg) | Reference |
| ELISA | 72.0 - 84.2 | Not explicitly reported | 0.1 | |
| GC-MS | Not explicitly reported | Not explicitly reported | Not explicitly reported | |
| Online SPE-HPLC-UV | ~75 | Not explicitly reported | 1 (Clenbuterol) | |
| LC-MS/MS with SPE | Not explicitly reported | Not explicitly reported | Not explicitly reported | |
| MSPD and MISPE followed by LC/IT-MS | > 90 | Not explicitly reported | < 0.1 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Clenbuterol in Urine
This protocol is a general guideline and may require optimization based on the specific SPE cartridge and instrumentation used.
-
Sample Pre-treatment:
-
To 1 mL of urine, add 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6-7) to adjust the pH.
-
Centrifuge the sample at 4000 rpm for 10 minutes to remove any particulate matter.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge sequentially with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences.
-
Wash the cartridge with 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.
-
Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute Clenbuterol from the cartridge with 2-3 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the residue in a known volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: QuEChERS for Clenbuterol in Meat Samples
This protocol is a general guideline and may require optimization based on the specific meat matrix.
-
Sample Homogenization:
-
Weigh 10 g of homogenized meat sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute.
-
-
Extraction:
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: Clenbuterol's signaling pathway via the β2-adrenergic receptor.
Caption: A logical workflow for troubleshooting Clenbuterol quantification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of clenbuterol in human urine and serum by solid-phase microextraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analytical quantitation of clenbuterol in biological matrices using GC-MS and EIA - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the limit of detection for Clenbuterol analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of Clenbuterol. Our aim is to help you improve the limit of detection (LOD) and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for Clenbuterol detection, and how do their limits of detection compare?
A1: The primary methods for Clenbuterol analysis are immunoassays (like ELISA) and chromatographic techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS has become a preferred method due to its high sensitivity and specificity, avoiding the need for derivatization that is often required for GC-MS.[1][2] Immunoassays are often used for rapid screening, but confirmatory analysis by a chromatographic method is typically necessary to avoid false positives.[3]
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Human Urine | 2 pg/mL | - | [4] |
| SPE-UHPLC-MS/MS | Human Urine | 12.5 pg/mL | 0.1 ng/mL | [1] |
| LC-MS-MS | Serum | 4 pg/mL | 13 pg/mL | |
| GC-MS (SIM mode) | Human Urine | 2 ng/mL | - | |
| GC-HRMS | Human Urine | 0.06 ng/mL | - | |
| GC-MS-MS | Human Urine | 0.03 ng/mL | - | |
| ELISA | Bovine Meat | 0.1 µg/kg | - | |
| ELISA | - | 0.05 ng/mL | - | |
| Lateral Flow Immunoassay | Pig Urine | - | Cut-off: 3 ng/g |
Q2: How can I minimize matrix effects in my Clenbuterol analysis?
A2: Matrix effects, which are the alteration of ionization efficiency by co-eluting substances from the sample matrix, are a common challenge, especially in LC-MS/MS analysis. Here are some strategies to mitigate them:
-
Effective Sample Preparation: Use solid-phase extraction (SPE) to clean up the sample and remove interfering substances. Molecularly Imprinted Polymers (MIPs) can offer high selectivity for Clenbuterol during extraction.
-
Chromatographic Separation: Optimize your HPLC or UHPLC method to separate Clenbuterol from matrix components. This can involve adjusting the mobile phase composition, gradient, and column chemistry.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard (e.g., Clenbuterol-d9) can compensate for matrix effects and improve the accuracy and precision of quantification.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for the matrix effect.
Q3: My immunoassay for Clenbuterol is showing high cross-reactivity. What can I do?
A3: Cross-reactivity in immunoassays occurs when the antibody binds to compounds with a similar structure to Clenbuterol, such as other β2-agonists like Salbutamol and Ractopamine.
-
Antibody Specificity: The primary solution is to use a more specific monoclonal or polyclonal antibody. The specificity of the antibody is a critical factor in the reliability of the immunoassay.
-
Confirmatory Analysis: It is crucial to confirm any positive results from an immunoassay using a more specific method like LC-MS/MS or GC-MS. This is a standard practice in regulatory testing.
-
Understand Cross-Reactivity Profiles: Characterize the cross-reactivity of your assay with a panel of structurally related compounds. This will help in interpreting your results. Some antibodies are intentionally designed to detect a broader range of β2-agonists.
Troubleshooting Guides
Issue 1: Poor Sensitivity / High Limit of Detection (LOD) in LC-MS/MS Analysis
Possible Causes & Solutions:
-
Suboptimal MS/MS Parameters:
-
Troubleshooting Step: Infuse a standard solution of Clenbuterol directly into the mass spectrometer to optimize parameters such as collision energy, declustering potential, and gas pressures for the specific MRM transitions.
-
Experimental Protocol: Prepare a 100 µg/mL stock solution of Clenbuterol. Dilute this to an appropriate concentration for infusion (e.g., 10-100 ng/mL). Optimize for the most intense and stable signal for your selected precursor and product ions. Common transitions for Clenbuterol are m/z 277.1 → 203.0 and 277.1 → 259.1. However, other transitions like 277.1 → 132.0 and 277.1 → 168.0 may offer better specificity.
-
-
Inefficient Sample Extraction and Cleanup:
-
Troubleshooting Step: Evaluate the recovery of your extraction method.
-
Experimental Protocol: Spike a blank matrix sample with a known concentration of Clenbuterol before extraction. Compare the peak area of the spiked, extracted sample to that of a pure standard of the same concentration. A low recovery (<80%) indicates losses during the extraction process. Consider optimizing the SPE sorbent, washing steps, and elution solvent. For meat samples, an extraction with an organic solvent like ethyl acetate followed by a cleanup step is common.
-
-
Poor Chromatographic Peak Shape:
-
Troubleshooting Step: Check for peak fronting or tailing, which can reduce sensitivity.
-
Experimental Protocol: Ensure the pH of your mobile phase is appropriate for Clenbuterol, which is a basic compound. Adding a small amount of formic acid or ammonium formate to the mobile phase can improve peak shape. A typical mobile phase combination is 0.1% formic acid in water and methanol or acetonitrile.
-
Issue 2: False Positive Results in Immunoassay Screening
Possible Causes & Solutions:
-
Cross-Reactivity with Structurally Similar Compounds:
-
Troubleshooting Step: Confirm all positive screening results with a more specific method.
-
Experimental Protocol: Use a validated LC-MS/MS or GC-MS method for the confirmatory analysis of all presumptive positive samples from the immunoassay. This is the standard and required procedure in many regulated environments.
-
-
Non-Specific Binding:
-
Troubleshooting Step: Optimize the blocking and washing steps of your immunoassay.
-
Experimental Protocol: Increase the concentration or change the type of blocking agent (e.g., BSA, non-fat dry milk). Increase the number and duration of washing steps to remove non-specifically bound matrix components.
-
References
Technical Support Center: Troubleshooting Ion Suppression in ESI-MS for Clenbuterol Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression issues encountered during the ESI-MS analysis of Clenbuterol.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in Clenbuterol analysis?
A1: Ion suppression is a phenomenon in electrospray ionization-mass spectrometry (ESI-MS) where the ionization efficiency of the target analyte, in this case, Clenbuterol, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis, potentially leading to unreliable quantification and false-negative results.[2]
Q2: What are the common causes of ion suppression when analyzing Clenbuterol?
A2: Ion suppression in Clenbuterol analysis is primarily caused by components present in the biological matrix of the sample. Common sources of interference include:
-
Endogenous matrix components: Salts, phospholipids, and other endogenous molecules from urine, plasma, or tissue samples can co-elute with Clenbuterol and compete for ionization.
-
Sample preparation artifacts: Contaminants can be introduced during sample processing, such as bleeding from solid-phase extraction (SPE) cartridges. One study noted significant ion suppression from the bleeding of an imprint polymer (brombuterol) used in molecularly imprinted polymers.[3]
-
Mobile phase additives: While often necessary for good chromatography, some mobile phase additives can suppress the ionization of the analyte.
Q3: How can I determine if ion suppression is affecting my Clenbuterol analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment.[4] This involves infusing a standard solution of Clenbuterol at a constant rate into the MS while injecting a blank matrix extract through the LC system. A dip in the baseline signal at the retention time of Clenbuterol indicates the presence of co-eluting species that are causing ion suppression.[4]
Q4: Can a stable isotope-labeled internal standard (SIL-IS) for Clenbuterol solve all my ion suppression problems?
A4: Using a SIL-IS, such as Clenbuterol-d9, is a highly effective strategy to compensate for ion suppression. Since the SIL-IS has nearly identical physicochemical properties to Clenbuterol, it will co-elute and experience similar degrees of ion suppression. This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal. However, it does not eliminate the root cause of ion suppression, which can still negatively impact the overall sensitivity of the assay.
Troubleshooting Guides
Below are common issues encountered during Clenbuterol ESI-MS analysis and step-by-step guidance to resolve them.
Issue 1: Low Clenbuterol signal intensity in matrix samples compared to neat standards.
This is a classic indication of ion suppression. The following workflow can help you troubleshoot and mitigate the issue.
Caption: A systematic workflow for troubleshooting low Clenbuterol signal due to ion suppression.
Issue 2: Inconsistent results and poor reproducibility.
Variability in ion suppression between samples can lead to inconsistent quantification.
-
Solution 1: Enhance Sample Cleanup. Inconsistent sample cleanup can lead to varying levels of matrix components in the final extract. Ensure your sample preparation method, whether SPE or LLE, is robust and consistently applied.
-
Solution 2: Use Matrix-Matched Calibrators. Prepare your calibration standards and quality control samples in a blank matrix that is representative of your study samples. This helps to normalize the effect of ion suppression across all samples.
-
Solution 3: Employ a Stable Isotope-Labeled Internal Standard (SIL-IS). As mentioned in the FAQs, a SIL-IS like Clenbuterol-d9 is the most effective way to correct for variable ion suppression.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Clenbuterol from Urine
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment: Dilute 1 mL of urine with 4 mL of deionized water.
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water.
-
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash with 2 mL of 1 M acetic acid.
-
Wash with 4 mL of methanol to remove interfering substances.
-
-
Elution: Elute Clenbuterol with a suitable solvent. For a mixed-mode cation exchange cartridge, this is often a basic solution, such as 1 mL of ethyl acetate/isopropanol/ammonium hydroxide (78:20:2 v/v/v).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase (e.g., 250 µL).
Protocol 2: Liquid-Liquid Extraction (LLE) for Clenbuterol from Urine
This is an alternative to SPE and can be effective in reducing matrix effects.
-
Sample Preparation: To 2 mL of urine, add an internal standard and adjust the pH to basic conditions.
-
Extraction: Add 4 mL of an appropriate organic solvent (e.g., tert-butyl methyl ether) and vortex for 10 minutes.
-
Centrifugation: Centrifuge to separate the organic and aqueous layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Dry-down and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Data Presentation
Table 1: Recovery of Clenbuterol Using Different Extraction Methods
| Sample Matrix | Extraction Method | Recovery (%) | Reference |
| Urine | LLE (tert-butyl methyl ether) | Good trueness (85.8-105%) | |
| Urine | SPE (C8 Extraction Disks) | ~85% | |
| Meat and Liver | SPE (C18 and SCX) | 63 ± 7% | |
| Urine (frozen storage) | GC-MS analysis | 17% after 180 days at -15°C |
Table 2: Example LC-MS/MS Parameters for Clenbuterol Analysis
| Parameter | Setting | Reference |
| LC Column | C18 (e.g., 50 mm x 2.1 mm, 3.5 µm) | |
| Mobile Phase A | 10 mM ammonium formate in water, pH 3.5 with formic acid | |
| Mobile Phase B | Acetonitrile | |
| Gradient | Start at 10% B, increase to 90% B over 7 min | |
| Flow Rate | 0.5 mL/min | |
| Ionization Mode | ESI Positive | |
| Capillary Voltage | 4.0 kV | |
| Ion Source Temp. | 330 °C | |
| MRM Transitions (m/z) | 277.1 -> 168.0 (Quantifier), 277.1 -> 132.0 (Qualifier) | |
| Collision Energy | Varies, typically 15-40 eV |
Visualization of Ion Suppression Mechanism
The following diagram illustrates the competition for charge and surface access within an ESI droplet, which is the fundamental mechanism of ion suppression.
Caption: Mechanism of ion suppression in an ESI droplet.
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. Ion suppression in the determination of clenbuterol in urine by solid-phase extraction atmospheric pressure chemical ionisation ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Enhancing the recovery of Clencyclohexerol-d10 during sample extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Clencyclohexerol-d10 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery important?
This compound is the deuterated form of Clencyclohexerol, which is a metabolite of Clenbuterol, a beta-agonist. In quantitative bioanalytical methods, deuterated compounds like this compound are commonly used as internal standards (IS). Consistent and high recovery of the internal standard is crucial for the accuracy and precision of the analytical method, as it is used to correct for analyte loss during sample preparation and variations in instrument response.
Q2: I am experiencing low recovery of this compound. What are the common causes?
Low recovery of this compound can stem from several factors during the sample extraction process. These include:
-
Suboptimal pH: The pH of the sample matrix can significantly affect the ionization state of this compound, influencing its solubility and interaction with extraction solvents or sorbents.
-
Inappropriate Extraction Method: The choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) depends on the sample matrix and the physicochemical properties of the analyte. An unsuitable method can lead to poor recovery.
-
Inefficient Elution (SPE): In SPE, the choice of elution solvent is critical. A solvent that is too weak may not effectively desorb the analyte from the sorbent.
-
Poor Phase Separation (LLE): In LLE, incomplete phase separation or the formation of emulsions can lead to the loss of the analyte.
-
Matrix Effects: Components in the biological matrix (e.g., proteins, lipids, salts) can interfere with the extraction process, leading to ion suppression or enhancement in the mass spectrometer, which can be misinterpreted as low recovery.[1][2][3][4][5]
-
Analyte Degradation: Although generally stable, extreme pH or temperature conditions during extraction could potentially degrade the analyte.
Q3: How can I improve the recovery of this compound in my experiments?
To enhance recovery, a systematic optimization of your extraction protocol is recommended. Key areas to focus on include:
-
pH Adjustment: Optimize the pH of your sample to ensure this compound is in its most non-polar (neutral) form for reversed-phase SPE or LLE with a non-polar solvent. For basic compounds like Clencyclohexerol, adjusting the pH to be 2 units above its pKa is generally recommended.
-
Solvent Selection: For LLE, select an organic solvent that has a good affinity for this compound. For SPE, ensure the wash solvents are strong enough to remove interferences without eluting the analyte, and that the elution solvent is strong enough for complete desorption.
-
Salting-Out Effect (for LLE): For aqueous samples, adding a high concentration of salt (e.g., sodium chloride, ammonium sulfate) can increase the partitioning of polar analytes like this compound into the organic phase.
-
SPE Sorbent Selection: Choose an appropriate SPE sorbent. For a polar compound like this compound, a mixed-mode cation exchange sorbent can be effective, as it combines reversed-phase and ion-exchange retention mechanisms.
-
Method Validation: It is crucial to validate your analytical method to ensure it is performing as expected. This includes assessing the recovery of your internal standard.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
This guide provides a step-by-step approach to troubleshooting low recovery of this compound during SPE.
Troubleshooting Workflow for Low SPE Recovery
Caption: A logical workflow for troubleshooting low this compound recovery in SPE.
| Problem | Potential Cause | Recommended Solution |
| Analyte Breakthrough during Loading | Sample pH is not optimal, leading to analyte ionization and reduced retention on the sorbent. | Adjust the sample pH to 2 units above the pKa of Clencyclohexerol to ensure it is in its neutral form for reversed-phase sorbents. |
| Loading flow rate is too fast, not allowing sufficient interaction time between the analyte and the sorbent. | Decrease the sample loading flow rate. A slow, dropwise flow is often recommended. | |
| Analyte Loss during Washing | The wash solvent is too strong and is eluting the analyte along with the interferences. | Use a weaker wash solvent. This can be achieved by decreasing the percentage of organic solvent in the wash solution. |
| Incomplete Elution | The elution solvent is too weak to fully desorb the analyte from the sorbent. | Increase the strength of the elution solvent. This may involve increasing the percentage of organic solvent or adding a modifier like ammonia or formic acid to disrupt ionic interactions. |
| Insufficient volume of elution solvent is used. | Increase the volume of the elution solvent or perform a second elution step. | |
| High Variability in Recovery | Inconsistent sample processing (e.g., variable flow rates, inconsistent pH adjustment). | Ensure consistent application of the protocol for all samples. Automation can help reduce variability. |
| Matrix effects are causing ion suppression or enhancement. | Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. Consider a more rigorous cleanup step or a different ionization source if matrix effects are severe. |
Low Recovery in Liquid-Liquid Extraction (LLE)
This guide addresses common issues leading to low recovery of this compound in LLE protocols.
Troubleshooting Workflow for Low LLE Recovery
Caption: A decision tree for troubleshooting low this compound recovery in LLE.
| Problem | Potential Cause | Recommended Solution |
| Analyte Remains in Aqueous Phase | The pH of the aqueous phase is not optimal for partitioning into the organic solvent. | Adjust the pH of the aqueous sample to >10 to ensure Clencyclohexerol is in its neutral, more non-polar form. |
| The organic solvent is not suitable for extracting the analyte. | Choose a more polar organic solvent like ethyl acetate or a mixture of solvents. Ensure the solvent is immiscible with the aqueous phase. | |
| Emulsion Formation | High concentrations of proteins or lipids in the sample are stabilizing the interface between the two phases. | Centrifuge the sample at a higher speed and for a longer duration. Add a small amount of a demulsifying agent (e.g., ethanol). |
| Low Partition Coefficient | The analyte has a relatively high solubility in the aqueous phase even at optimal pH. | Employ the "salting-out" technique by adding a high concentration of an inorganic salt (e.g., NaCl, (NH4)2SO4) to the aqueous phase to decrease the solubility of Clencyclohexerol and drive it into the organic phase. |
| Incomplete Extraction | Insufficient mixing or extraction time. | Increase the vortexing time or use a mechanical shaker to ensure thorough mixing of the two phases. Perform a second or even third extraction step. |
Data Presentation
The following tables summarize reported recovery data for Clenbuterol and its deuterated analogs using different extraction methods and matrices. This data can serve as a benchmark when developing and troubleshooting methods for this compound.
Table 1: Recovery of Clenbuterol and Deuterated Analogs using Solid-Phase Extraction (SPE)
| Analyte | Matrix | Sorbent | Elution Solvent | Average Recovery (%) | Reference |
| Clenbuterol | Meat & Liver | C18 and Strong Cation Exchange (SCX) | Not Specified | 63 ± 7 | |
| Clenbuterol Enantiomers | Human Urine | Not Specified | Not Specified | 64 - 101 | |
| Clenbuterol | Pork | Multiwalled Carbon Nanotubes | Not Specified | > 98.3 | |
| Clenbuterol | Beef | Not Specified | Not Specified | 93.5 - 110.0 |
Table 2: Recovery of Clenbuterol using Liquid-Liquid Extraction (LLE) and Combined Methods
| Analyte | Matrix | Extraction Method | Organic Solvent | Average Recovery (%) | Reference |
| Clenbuterol | Plasma | LLE | Not Specified | 89 - 101 | |
| Clenbuterol | Urine | LLE | Not Specified | 91 - 95 | |
| Clenbuterol Enantiomers | Human Urine | LLE-SPE | Not Specified | 64 - 101 |
Experimental Protocols
Detailed Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline and should be optimized for your specific application.
1. Materials:
-
SPE Cartridges: Mixed-mode cation exchange (e.g., C8/SCX)
-
Reagents: Methanol, Deionized Water, Acetic Acid, Ammonia solution
-
Sample: Urine spiked with this compound
2. Procedure:
-
Sample Pre-treatment:
-
To 1 mL of urine, add 1 mL of 0.1 M acetic acid.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water.
-
Equilibrate the cartridge with 3 mL of 0.1 M acetic acid. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 0.1 M acetic acid to remove polar interferences.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound with 2 mL of 5% ammonia in methanol.
-
Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Experimental Workflow for SPE
Caption: A step-by-step workflow for the SPE of this compound from urine.
Detailed Protocol 2: Liquid-Liquid Extraction (LLE) with Salting-Out for this compound from Plasma
This protocol incorporates a salting-out step to improve the extraction of the relatively polar this compound.
1. Materials:
-
Reagents: Acetonitrile, Sodium Chloride (NaCl), Ethyl Acetate
-
Sample: Plasma spiked with this compound
2. Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma in a centrifuge tube, add 100 µL of 1 M sodium hydroxide to adjust the pH.
-
Vortex for 30 seconds.
-
-
Protein Precipitation and Salting-Out:
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Add approximately 0.4 g of solid sodium chloride.
-
Vortex for another 1 minute to dissolve the salt and induce phase separation.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Add 4 mL of ethyl acetate to the tube.
-
Vortex for 2 minutes for thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Collection of Organic Phase:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Experimental Workflow for LLE with Salting-Out
Caption: A workflow for LLE of this compound from plasma using a salting-out technique.
References
Technical Support Center: Troubleshooting Poor Peak Shape and Retention Time Shifts in Chromatography
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues in High-Performance Liquid Chromatography (HPLC), focusing on poor peak shape and retention time shifts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Peak Shape Issues
1. What is causing my peaks to tail?
Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue in HPLC.[1] This can compromise resolution, especially for closely eluting peaks, and affect the accuracy of peak area measurements.[2]
Troubleshooting Guide:
-
Secondary Interactions: Tailing is often caused by secondary interactions between the analyte and the stationary phase.[3] For basic compounds, interactions with acidic silanol groups on the column packing are a frequent cause.[1][4]
-
Solution: Operate at a lower mobile phase pH (e.g., pH 2-3) to protonate the silanol groups and minimize these interactions. Using a highly deactivated or "end-capped" column can also reduce surface activity.
-
-
Column Overload: Injecting too much sample can lead to mass overload, causing all peaks to tail.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Degradation: An old or contaminated column can lose efficiency and lead to tailing peaks. A void at the head of the column can also be a cause.
-
Solution: Flush the column with a strong solvent. If the problem persists, replacing the column may be necessary. Using a guard column can help protect the analytical column and extend its lifetime.
-
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length to a minimum.
-
2. Why are my peaks fronting?
Peak fronting, the inverse of tailing, results in a peak with a sharp trailing edge and a sloping front. This can also negatively impact quantification and resolution.
Troubleshooting Guide:
-
Sample Overload: Injecting too large a sample volume or a sample that is too concentrated is a common cause of fronting.
-
Solution: Decrease the injection volume or dilute the sample.
-
-
Sample Solvent Incompatibility: If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly, resulting in fronting.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
-
Column Issues: Poorly packed columns or a collapse of the column bed can lead to peak fronting.
-
Solution: This often requires replacing the column. To prevent column collapse, always operate within the manufacturer's recommended pressure and pH limits.
-
3. What causes split peaks?
Split peaks can appear as a "shoulder" on the main peak or as two distinct peaks where there should be one.
Troubleshooting Guide:
-
Clogged Frit or Column Void: A partially blocked inlet frit or a void in the column packing can distort the sample band, leading to split peaks for all analytes in the chromatogram.
-
Solution: Reverse-flushing the column may resolve a clogged frit. If a void has formed, the column will likely need to be replaced.
-
-
Mobile Phase and Sample Solvent Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
-
Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.
-
-
Co-elution: The presence of an interfering compound that elutes very close to the analyte of interest can appear as a split peak.
-
Solution: Adjusting the mobile phase composition, temperature, or gradient profile may improve the resolution between the two compounds.
-
Retention Time Shifts
4. Why are my retention times shifting?
Inconsistent retention times can make peak identification and quantification unreliable. Shifts can be random, drift in one direction, or affect all or only some peaks.
Troubleshooting Guide:
-
Changes in Mobile Phase Composition: Small variations in the mobile phase composition, such as incorrect solvent ratios or pH, can lead to significant shifts in retention time. For ionizable compounds, maintaining a consistent pH is crucial.
-
Solution: Prepare the mobile phase carefully and consistently. Use a buffer to control the pH, especially when analyzing ionizable compounds.
-
-
Flow Rate Fluctuations: Issues with the pump, such as leaks, worn seals, or air bubbles, can cause the flow rate to vary, leading to retention time shifts. If all peaks shift by a similar amount, a flow rate issue is likely.
-
Solution: Degas the mobile phase to remove air bubbles. Regularly inspect the pump for leaks and perform routine maintenance, including replacing worn seals.
-
-
Temperature Variations: The column temperature has a significant impact on retention time; as temperature increases, retention time generally decreases. Fluctuations in ambient temperature can cause retention times to drift if a column oven is not used.
-
Solution: Use a column oven to maintain a stable and consistent temperature.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of analyses can lead to drifting retention times.
-
Solution: Ensure the column is fully equilibrated with the mobile phase before injecting any samples.
-
-
Column Aging: Over time, the stationary phase of the column can degrade, which typically leads to a decrease in retention times.
-
Solution: Monitor column performance over time. If retention times consistently decrease and cannot be rectified by other means, the column may need to be replaced.
-
Quantitative Data Summary
The following table summarizes the expected impact of common chromatographic variables on retention time and peak shape.
| Parameter Change | Effect on Retention Time | Effect on Peak Shape |
| Increase in Temperature | Decrease | Generally improves (narrower peaks) |
| Increase in Mobile Phase Strength (Organic %) | Decrease | Can improve for strongly retained compounds |
| Mobile Phase pH Approaching Analyte pKa | Significant changes | Can lead to peak splitting or tailing |
| Decrease in Flow Rate | Increase | May lead to broader peaks due to diffusion |
| Column Overload (Mass or Volume) | Can decrease | Peak fronting or tailing |
| Increase in Extra-Column Volume | No significant change | Peak broadening and tailing |
Experimental Protocol: System Suitability Test
A System Suitability Test (SST) is essential to verify that the chromatographic system is performing adequately for the intended analysis. It should be performed before and during any sample analysis.
Objective: To ensure the HPLC system is suitable for the analysis by evaluating key performance parameters.
Materials:
-
HPLC system (pump, injector, column oven, detector)
-
Analytical column
-
System Suitability Solution (SSS): A mixture containing the main analyte(s) and any critical related substances or impurities at known concentrations.
-
Mobile Phase
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Blank Injection: Inject a blank sample (mobile phase or sample diluent) to ensure there are no interfering peaks.
-
Replicate Injections of SSS: Inject the System Suitability Solution five or six times.
-
Data Analysis: From the resulting chromatograms, calculate the following parameters.
System Suitability Parameters and Acceptance Criteria:
| Parameter | Description | Typical Acceptance Criteria |
| Tailing Factor (Tf) | A measure of peak symmetry. | Tf ≤ 2.0 |
| Theoretical Plates (N) | A measure of column efficiency. | N ≥ 2000 |
| Resolution (Rs) | The degree of separation between two adjacent peaks. | Rs ≥ 2.0 |
| Relative Standard Deviation (%RSD) of Peak Area | The precision of replicate injections. | %RSD ≤ 2.0% |
| Relative Standard Deviation (%RSD) of Retention Time | The precision of retention times for replicate injections. | %RSD ≤ 1.0% |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape and retention time shifts.
Caption: A flowchart for troubleshooting poor peak shape and retention time shifts in HPLC.
References
Technical Support Center: Minimizing Carry-Over Effects in UHPLC-MS/MS Analysis
This guide provides comprehensive troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals identify, minimize, and resolve analyte carry-over in Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is analyte carry-over in UHPLC-MS/MS analysis?
A1: Analyte carry-over is the unwanted presence of analyte residues from a previous sample that appear in the analysis of a subsequent one.[1][2] This phenomenon can create false positive signals or artificially increase the measured concentration of an analyte in the current sample, compromising data accuracy and reliability.[1][3] It is typically observed when a blank or low-concentration sample is injected immediately after a high-concentration sample.[4]
Q2: What are the common causes of carry-over?
A2: Carry-over primarily stems from the adsorption of analytes onto various surfaces within the UHPLC-MS/MS system. Common causes include:
-
Insufficient Autosampler Cleaning: Residual sample adhering to the exterior or interior of the sample needle is a primary cause.
-
Contaminated Hardware: Worn or dirty injector valve rotor seals, sample loops, tubing, and fittings can trap and later release analytes. Scratches or defects in these components can create reservoirs where the sample can hide.
-
Column Bleeding: Highly retentive compounds can accumulate on the analytical column and "bleed" off in subsequent runs.
-
Inadequate Wash Solvents: The wash solvent may not be strong enough to effectively solubilize and remove all analyte residues from system components.
-
MS Ion Source Contamination: The ion source can become contaminated with analytes and other materials, leading to persistent background signals.
Q3: Which types of compounds are most susceptible to carry-over?
A3: "Sticky" compounds are particularly prone to causing carry-over. These often include:
-
Hydrophobic molecules
-
Peptides and Proteins
-
Lipids
-
Metabolites
-
Basic compounds that can interact with active sites on surfaces.
The chemical properties of the analyte, such as its tendency for adsorption, play a significant role in the extent of carry-over.
Q4: How can I quickly check if I have a carry-over issue?
A4: The standard method to check for carry-over is to inject a blank sample (e.g., mobile phase or sample diluent) immediately following the injection of a sample containing the highest expected concentration of your analyte (e.g., the Upper Limit of Quantitation, ULOQ). The presence of a peak at the analyte's retention time in the blank chromatogram indicates a carry-over problem. For a thorough assessment, multiple blank injections are recommended to see if the carry-over signal diminishes over subsequent runs.
Troubleshooting Guide
This section provides a systematic approach to identifying the source of carry-over and implementing effective solutions.
Step 1: Quantify the Carry-Over
Before troubleshooting, it is crucial to establish a baseline for the severity of the carry-over.
Q: How do I design an experiment to measure carry-over?
A: A standard sequence for quantifying carry-over involves strategic injections of blanks and standards.
Experimental Protocol: Carry-Over Assessment
-
Prepare Samples:
-
Prepare a high-concentration standard of your analyte, typically at the Upper Limit of Quantitation (ULOQ).
-
Prepare at least three vials of blank solution (e.g., sample diluent or mobile phase).
-
-
Set Up Injection Sequence:
-
Injection 1: Pre-Blank (to ensure the system is clean initially).
-
Injection 2: High-Concentration Standard (ULOQ).
-
Injection 3: Post-Blank 1.
-
Injection 4: Post-Blank 2.
-
Injection 5: Post-Blank 3.
-
-
Data Analysis:
-
Analyze the chromatogram from "Post-Blank 1." The peak area of the analyte in this blank, relative to the peak area in the ULOQ standard, determines the percent carry-over.
-
Formula: % Carry-Over = (Peak Area in Post-Blank 1 / Peak Area in ULOQ) * 100
-
Observe the trend in Post-Blanks 2 and 3. A decreasing signal suggests dilution-type carry-over, while a persistent signal may indicate a more significant adsorption issue or general system contamination.
-
Step 2: Isolate the Source of Carry-Over
A logical, step-by-step process of elimination is the most effective way to pinpoint the hardware component responsible for carry-over.
Q: How can I determine if the carry-over is from the autosampler, the column, or the MS source?
A: Use the following workflow to systematically isolate the problematic component.
Detailed Troubleshooting Steps:
-
Check for MS Source Contamination: Before evaluating the LC, ensure the MS is clean. Infuse the mobile phase directly into the mass spectrometer using a syringe pump. If the analyte signal is present, the ion source requires cleaning.
-
Isolate the Autosampler:
-
Remove the analytical and guard columns from the system.
-
Connect the injector outlet directly to the MS detector using a zero-dead-volume union.
-
Run the "Carry-Over Assessment" protocol described above.
-
If carry-over persists, the source is in the autosampler (e.g., sample needle, injection valve, sample loop, or connecting tubing). Proceed to "Step 3: Optimize Wash Conditions."
-
-
Evaluate the Column:
-
If carry-over was significantly reduced or eliminated after removing the column, the column itself is the primary contributor. This is common for highly retentive or "sticky" compounds.
-
Action: Implement a more rigorous column wash at the end of your gradient or consider flushing the column with a strong, non-standard solvent. In severe cases, the column may need to be replaced.
-
Step 3: Optimize Wash Conditions and Methods
An effective wash method is the most critical factor in preventing carry-over from the autosampler.
Q: What makes a good wash solvent and how can I improve my wash method?
A: The ideal wash solvent must be strong enough to completely dissolve any remaining analyte on the needle and other surfaces. The choice of solvent is highly dependent on the analyte's properties.
Wash Solvent Selection
The composition of the needle wash solvent has a significant impact on carry-over reduction. Testing various compositions is crucial.
| Wash Solvent Composition | Analyte Type | Relative Effectiveness & Notes |
| Mobile Phase A/B Mix | General | A good starting point. Often a high percentage of organic solvent. |
| Acetonitrile/Methanol/Water Mixes | General | A 50/50 mixture of water and acetonitrile can be very effective for water-soluble compounds like granisetron HCl. Using 100% organic can sometimes increase carry-over for such compounds. |
| "Magic" Wash Solution | Broad Spectrum / Stubborn Residues | A mixture of Acetonitrile:Methanol:Isopropanol:Water with 0.2% Formic Acid (e.g., 25:25:25:25 v/v/v/v) can remove a wide range of contaminants. |
| Acid/Base Modified Solvents | Ionizable Compounds | Adding a small amount of acid (e.g., formic acid) or base can improve the solubility of acidic or basic analytes, respectively. |
| DMSO or Trifluoroethanol (TFE) | "Sticky" Peptides/Proteins | DMSO and TFE are strong solvents capable of removing strongly adsorbed biomolecules that are resistant to standard organic solvents. |
Note: Always test the solubility of your analyte in the proposed wash solvent to ensure it doesn't cause precipitation.
Improving the Wash Method
-
Increase Wash Time & Volume: Extend the duration of the needle wash. Some systems allow for pre- and post-injection washes, which can significantly reduce carry-over.
-
Use Multiple Wash Solvents: Modern autosamplers often have multiple wash vials. Use a sequence of solvents, for example, starting with an acidic wash, followed by a strong organic wash, and ending with a solvent similar to the initial mobile phase.
-
Clean the entire injection path: Ensure the wash method flushes not just the needle but also the injection port and valve.
Step 4: Hardware and Consumables Inspection
If optimizing the wash method is insufficient, inspect the physical components of the system.
Q: Which hardware components should I check for wear and tear?
A: Regular inspection and maintenance of consumable parts are key to preventing carry-over.
-
Injector Rotor Seal: This is a very common failure point. Scratches or wear on the seal can create dead volumes that trap the sample. If you observe persistent carry-over that is not solved by extensive washing, replace the rotor seal.
-
Sample Needle and Seat: Inspect the needle for blockage or residue. The needle seat can also become worn and contribute to poor sealing and carry-over.
-
Tubing and Fittings: Ensure all fittings are properly seated to avoid creating unnecessary dead space where the sample can be retained.
-
Vials and Caps: Use high-quality vials and septa. Poor quality septa can be cored by the needle, leaving particles in the injection system that can adsorb the analyte.
References
Selection of appropriate MRM transitions for Clencyclohexerol-d10
This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for the selection of appropriate Multiple Reaction Monitoring (MRM) transitions for Clencyclohexerol-d10, a deuterated internal standard used in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: How do I determine the precursor ion (Q1) for this compound?
A1: The precursor ion in mass spectrometry is the ionized molecule of interest before it undergoes fragmentation. For this compound, this will be the protonated molecule, [M+H]+. To determine its mass-to-charge ratio (m/z), you first need to calculate the monoisotopic mass of the neutral molecule.
The molecular formula for Clencyclohexerol is C14H20Cl2N2O2. For this compound, ten hydrogen atoms are replaced by deuterium atoms, resulting in the formula C14H10D10Cl2N2O2.
Using the exact masses of the most abundant isotopes:
-
C: 12.000000 Da
-
H: 1.007825 Da
-
D: 2.014102 Da
-
Cl: 34.968853 Da (for 35Cl)
-
N: 14.003074 Da
-
O: 15.994915 Da
The monoisotopic mass of this compound is calculated to be approximately 328.1529 Da. To get the m/z of the precursor ion (Q1), add the mass of a proton (1.007276 Da). This results in a precursor ion of m/z 329.1602 .
Q2: What are the recommended product ions (Q3) for this compound, and how are they selected?
A2: Product ions are fragments of the precursor ion generated by collision-induced dissociation (CID). The selection of specific and intense product ions is critical for the sensitivity and selectivity of the MRM assay. As Clencyclohexerol is an analog of Clenbuterol, we can predict its fragmentation based on the well-understood fragmentation pathways of Clenbuterol.
Key fragmentation mechanisms for Clenbuterol involve the loss of the tert-butyl group and subsequent cleavages of the side chain. For this compound, where the deuterium atoms are located on the cyclohexyl ring, we can propose the following product ions.
A detailed breakdown of the proposed MRM transitions is provided in the table below. We recommend starting with the transitions 329.2 → 227.1 (quantitative) and 329.2 → 188.1 (qualitative).
Q3: I am observing low signal intensity or high background noise. What are some troubleshooting steps?
A3: If you are experiencing issues with your MRM assay for this compound, consider the following troubleshooting steps:
-
Optimize Collision Energy (CE): The collision energy directly impacts the abundance of your product ions. Perform a CE optimization experiment for each MRM transition to find the value that yields the highest signal intensity.
-
Check for Matrix Effects: The sample matrix can suppress or enhance the ionization of the analyte. Evaluate matrix effects by comparing the signal of this compound in a clean solvent versus a matrix extract. If significant matrix effects are present, improving the sample preparation method to remove interferences is recommended.
-
Verify Compound Stability: Ensure that this compound is stable in your sample and storage conditions. Degradation of the internal standard will lead to inaccurate quantification.
-
Confirm Mass Spectrometer Calibration: An improperly calibrated mass spectrometer can lead to incorrect m/z assignments and poor signal. Ensure your instrument is calibrated according to the manufacturer's recommendations.
Data Presentation
Table 1: Proposed MRM Transitions for this compound
| Precursor Ion (Q1) [M+H]+ | Product Ion (Q3) | Proposed Fragment Structure/Loss | Role |
| 329.2 | 227.1 | [M+H - C6H10D-OH - H2O]+ | Quantitative |
| 329.2 | 188.1 | [C7H5Cl2N]+ | Qualitative |
Experimental Protocols
Methodology for MRM Transition Optimization:
-
Prepare a standard solution of this compound in an appropriate solvent (e.g., methanol/water).
-
Infuse the solution directly into the mass spectrometer.
-
Set the mass spectrometer to select for the precursor ion of this compound (m/z 329.2).
-
Acquire product ion scans at a range of collision energies (e.g., 10-50 eV).
-
Identify the most intense and specific product ions from the resulting spectra.
-
For the selected product ions, perform a collision energy optimization experiment by monitoring the intensity of each transition while ramping the collision energy.
-
Select the collision energy that provides the maximum signal intensity for each transition to be used in the final MRM method.
Mandatory Visualization
Caption: Workflow for the selection and optimization of MRM transitions for this compound.
Validation & Comparative
A Comparative Guide to Clenbuterol Analysis: Method Validation as per ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Clenbuterol, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. We delve into the experimental protocols and performance data of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Clenbuterol's Mechanism of Action: A Look at the Signaling Pathway
Clenbuterol exerts its effects by acting as a selective beta-2 adrenergic receptor agonist.[1][2][3] Upon binding to these receptors, it initiates a signaling cascade that leads to various physiological responses, including bronchodilation and anabolic effects.[1][4] The primary pathway involves the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), a key enzyme that mediates many of the downstream effects of Clenbuterol.
Caption: Clenbuterol signaling pathway.
Analytical Method Validation Workflow (ICH Q2/R1)
The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose. The ICH Q2(R1) guideline outlines a systematic approach to method validation, encompassing several key performance characteristics. This workflow ensures the reliability, accuracy, and precision of the analytical data.
Caption: ICH Q2(R1) method validation workflow.
Comparison of Analytical Methods for Clenbuterol Analysis
The choice of an analytical method for Clenbuterol determination depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below is a summary of validation parameters for HPLC, LC-MS/MS, and GC-MS methods, compiled from various studies.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 25 - 75 µg/mL | 0.06 - 8.0 ng/mL | 5 - 200 ng/mL |
| Limit of Detection (LOD) | 3.78 ng/mL | 0.03 ng/mL | 0.5 ng/mL (plasma) |
| Limit of Quantitation (LOQ) | Not specified | Not specified | 1.5 ng/mL (plasma) |
| Accuracy (% Recovery) | 98.6 - 101.2% | 86 - 112% | 89 - 101% (plasma) |
| Precision (%RSD) | < 2% | < 15% | Not specified |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the determination of Clenbuterol in pharmaceutical formulations.
1. Chromatographic Conditions:
-
Column: Agilent Zorbax Bonus-RP C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 245 nm
-
Run Time: 8 minutes
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Clenbuterol hydrochloride in the mobile phase. Prepare working standards by serial dilution to cover the linearity range (e.g., 25, 50, 75 µg/mL).
-
Sample Preparation: For tablet formulations, weigh and finely powder a representative number of tablets. Dissolve an accurately weighed portion of the powder, equivalent to a specific amount of Clenbuterol, in the mobile phase. Filter the solution through a 0.45 µm filter before injection.
3. Validation Parameters:
-
Specificity: Analyze a blank (mobile phase) and a placebo sample (tablet excipients without Clenbuterol) to ensure no interfering peaks at the retention time of Clenbuterol.
-
Linearity: Inject the standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo sample with known concentrations of Clenbuterol at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2%.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and specific method is ideal for the determination of Clenbuterol in biological matrices like urine.
1. Chromatographic and Mass Spectrometric Conditions:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 column (e.g., Phenomenex Gemini NX C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of ammonium acetate buffer and methanol.
-
Flow Rate: 1.0 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Clenbuterol and an internal standard (e.g., Clenbuterol-d9).
2. Sample Preparation (Urine):
-
Hydrolysis: To a urine sample, add a beta-glucuronidase/arylsulfatase solution to hydrolyze Clenbuterol conjugates.
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the hydrolyzed sample to be alkaline and extract with an organic solvent like methyl tert-butyl ether.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
3. Validation Parameters:
-
Specificity: Analyze blank urine samples from multiple sources to ensure no endogenous interferences at the retention time and MRM transitions of Clenbuterol.
-
Linearity: Prepare a calibration curve in the matrix (e.g., blank urine) over the desired concentration range (e.g., 0.06 to 8.0 ng/mL).
-
Accuracy and Precision: Determine the accuracy (% recovery) and precision (%RSD) at low, medium, and high concentrations within the linear range. The acceptance criteria are typically 85-115% for accuracy and ≤15% for precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. The LOD for an LC-MS/MS method can be as low as 0.03 ng/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a robust technique for Clenbuterol analysis, particularly in complex biological samples, but often requires derivatization.
1. GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a capillary column suitable for amine analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Temperature Program: A programmed temperature ramp to ensure good separation.
-
Carrier Gas: Helium.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
2. Sample Preparation and Derivatization:
-
Extraction: Similar to the LC-MS/MS method, perform an LLE from the biological matrix.
-
Derivatization: The extracted Clenbuterol needs to be derivatized to increase its volatility for GC analysis. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Injection: Inject the derivatized sample into the GC-MS.
3. Validation Parameters:
-
Specificity: Assessed by the retention time and the relative abundance of characteristic ions in the mass spectrum of the derivatized Clenbuterol.
-
Linearity: A calibration curve is constructed over a range such as 5-200 ng/mL.
-
Accuracy: Determined by recovery studies in the relevant matrix, with typical recoveries in the range of 89-101%.
-
Precision: Evaluated at different concentration levels, with acceptance criteria for %RSD usually being ≤ 15%.
-
LOD and LOQ: For GC-MS, the LOD and LOQ in plasma have been reported to be 0.5 ng/mL and 1.5 ng/mL, respectively.
References
A Comparative Guide to Clencyclohexerol-d10 and Other Deuterated Internal Standards for Beta-Agonist Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Clencyclohexerol-d10 with other commonly used deuterated internal standards in the quantitative analysis of beta-agonists by mass spectrometry. The information presented is intended to assist researchers in selecting the most appropriate internal standard for their specific analytical needs.
Introduction to Deuterated Internal Standards in Beta-Agonist Analysis
Beta-adrenergic agonists are a class of drugs used in veterinary medicine for their bronchodilator and, in some cases, illicit growth-promoting properties. The detection and quantification of beta-agonist residues in biological matrices such as urine, plasma, and tissue are crucial for both therapeutic drug monitoring and food safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and specificity.
The use of stable isotope-labeled internal standards, particularly deuterated analogs, is a cornerstone of accurate and precise quantification in LC-MS/MS. These standards, which have a similar chemical structure and ionization efficiency to the analyte of interest, are added to samples at a known concentration before sample preparation. They co-elute with the analyte and help to compensate for variations in sample extraction, matrix effects, and instrument response.
This guide focuses on this compound and compares its performance with other widely used deuterated internal standards for beta-agonist analysis, namely Clenbuterol-d9, Ractopamine-d6, and Salbutamol-d6.
Performance Data Comparison
The following table summarizes the performance characteristics of this compound and other deuterated internal standards based on data from various multi-residue analysis studies.
Disclaimer: The data presented below are compiled from different studies that employed varying experimental conditions (e.g., sample matrix, extraction procedures, LC-MS/MS instrumentation). Therefore, a direct comparison of performance metrics should be interpreted with caution. The primary purpose of this table is to provide a general overview of the expected performance of these internal standards.
| Internal Standard | Analyte | Matrix | Linearity (R²) | Recovery (%) | LOQ (µg/kg) | Reference |
| This compound | Clencyclohexerol | Swine Muscle | > 0.99 | 71.2 - 118.6 | 0.10 - 0.50 | [1] |
| Clenbuterol-d9 | Clenbuterol | Swine Muscle | > 0.99 | 71.2 - 118.6 | 0.10 - 0.50 | [1] |
| Clenbuterol | Bovine & Swine Muscle | > 0.99 | ~95 | 0.2 | [2] | |
| Clenbuterol | Bovine Tissues | > 0.99 | 102 | 1.7 | [3] | |
| Ractopamine-d6 | Ractopamine | Swine Muscle | > 0.99 | 71.2 - 118.6 | 0.10 - 0.50 | [1] |
| Ractopamine | Bovine Tissues | > 0.99 | 74 | 5.0 | ||
| Salbutamol-d6 | Salbutamol | Swine Muscle | > 0.99 | 71.2 - 118.6 | 0.10 - 0.50 | |
| Salbutamol | Bovine & Swine Muscle | > 0.99 | ~95 | 5.0 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of the experimental protocols used in the studies that generated the data in the comparison table.
Methodology for this compound, Clenbuterol-d9, Ractopamine-d6, and Salbutamol-d6 in Swine Muscle
-
Sample Preparation:
-
Homogenized swine muscle samples underwent enzymatic hydrolysis.
-
A multi-functional filter (MFF) based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was used for purification. The MFF contained magnesium sulfate, PSA (primary secondary amine), and C18 sorbents.
-
The purified extract was then analyzed by UHPLC-MS/MS.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Ultra-High Performance Liquid Chromatography coupled with a tandem mass spectrometer.
-
Internal Standards: A mixture of 26 deuterated internal standards, including this compound, Clenbuterol-d9, Ractopamine-d6, and Salbutamol-d6, was used.
-
Methodology for Clenbuterol-d9 and Salbutamol-d6 in Bovine and Swine Muscle
-
Sample Preparation:
-
Details of the sample preparation were not extensively provided in the abstract but likely involved homogenization, extraction, and a cleanup step.
-
Ractopamine-d5, Clenbuterol-d9, and Salbutamol-d6 were used as internal standards.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry.
-
Validation: The method was validated according to European Union Decision 2002/657/EC, assessing parameters such as decision limit (CCα), detection capability (CCβ), recovery, repeatability, and reproducibility.
-
Methodology for Clenbuterol-d9 and Ractopamine-d6 in Bovine Tissues
-
Sample Preparation:
-
Residues were extracted from bovine tissues using ethyl acetate following protein precipitation.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry.
-
Linearity: Good linearities (R² > 0.99) were observed for the analytes.
-
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of beta-agonists using a deuterated internal standard with LC-MS/MS.
Caption: Workflow for beta-agonist analysis using a deuterated internal standard.
Conclusion
This compound serves as a reliable internal standard for the quantification of Clencyclohexerol in complex biological matrices. Its performance, in terms of linearity and recovery, is comparable to other commonly used deuterated standards like Clenbuterol-d9, Ractopamine-d6, and Salbutamol-d6, as demonstrated in multi-residue methods.
The choice of an internal standard should ideally be the deuterated analog of the specific analyte of interest to best mimic its behavior throughout the analytical process. When conducting multi-residue analysis, a cocktail of deuterated standards corresponding to the target analytes is the most robust approach to ensure accurate quantification for each compound. Researchers should carefully validate their methods using the selected internal standards in their specific matrix of interest to ensure optimal performance and compliance with regulatory requirements.
References
A Comparative Guide to Inter-Laboratory Analysis of Clenbuterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the detection and quantification of Clenbuterol, a synthetic β2-adrenergic agonist. Due to its potential for misuse as a performance-enhancing drug in sports and as a growth promoter in livestock, accurate and reliable analytical methods are crucial. This document summarizes quantitative performance data from various studies, details common experimental protocols, and visualizes key pathways and workflows to aid researchers in selecting and implementing appropriate analytical strategies.
Data Presentation: Performance of Analytical Methods
The following tables summarize the performance characteristics of various analytical methods for Clenbuterol analysis reported in different studies. It is important to note that a direct inter-laboratory comparison with z-scores was not publicly available. The data presented here is derived from single-laboratory validation studies.
Table 1: Performance of Mass Spectrometry-Based Methods for Clenbuterol Analysis in Urine
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (RSD %) |
| SPE-UHPLC-MS/MS | Human Urine | 0.0125 ng/mL | 0.1 ng/mL | 93.1 - 98.7 | 1.26 - 8.99[1] |
| GC-MS (SIM) | Human Urine | 2 ng/mL | - | - | -[2] |
| GC-HRMS | Human Urine | 0.06 ng/mL | - | - | -[2] |
| GC-MS/MS | Human Urine | 0.03 ng/mL | 0.06 ng/mL | 86 - 112 | < 15[2] |
| GC-MS | Human Urine | 0.2 ng/µL | 0.7 ng/µL | 91 - 95 | -[3] |
| LC-MS/MS | Human Urine | - | - | - | - |
Table 2: Performance of Immunoassays and Other Methods for Clenbuterol Analysis
| Method | Matrix | Limit of Detection (LOD) | Recovery (%) | Notes |
| ELISA | Bovine Meat | 0.1 µg/kg | 72.0 - 84.2 | A study noted a high rate of false positives when presumptive ELISA results were confirmed by GC-MS |
| GC-MS | Bovine Meat | - | - | Used as a confirmatory method for ELISA |
| UHPLC-MS/MS | Beef Sausages | 5 pg/g | 95.7 - 100.4 | Successfully applied to detect racemic Clenbuterol in commercial beef sausage samples |
| LC-MS/MS | Dried Blood Spots | - | - | Clenbuterol was detectable for up to 24 hours post-ingestion with 50% sensitivity at three days |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are generalized protocols for the key experimental methods cited.
Sample Preparation for Urine Analysis (LC-MS/MS, GC-MS)
-
Hydrolysis (for conjugated Clenbuterol): Urine samples are often hydrolyzed using β-glucuronidase to free conjugated forms of Clenbuterol.
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the urine sample to be alkaline.
-
Extract the analyte using an organic solvent such as methyl tert-butyl ether.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., C18).
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte with an appropriate solvent.
-
Evaporate the eluate to dryness.
-
-
Derivatization (for GC-MS): The dried extract is derivatized, for example, with N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), to improve volatility and chromatographic properties.
-
Reconstitution: The dried residue is reconstituted in a suitable solvent for injection into the analytical instrument.
Sample Preparation for Meat Analysis (ELISA, GC-MS)
-
Homogenization: Meat samples are minced and homogenized.
-
Extraction:
-
The homogenized sample is typically extracted with a solvent mixture, such as methanol/buffer.
-
The mixture is centrifuged, and the supernatant is collected.
-
-
Clean-up:
-
The extract may undergo a defatting step with a non-polar solvent like n-hexane.
-
Further clean-up can be performed using SPE cartridges to remove matrix components.
-
-
Analysis: The purified extract is then used for ELISA or further processed for GC-MS analysis as described above.
Analytical Instrumentation and Conditions
-
LC-MS/MS:
-
Chromatography: Reversed-phase liquid chromatography with a C18 column is commonly used. The mobile phase typically consists of a gradient of water and acetonitrile or methanol, often with additives like formic acid.
-
Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for high selectivity and sensitivity. Specific precursor and product ion transitions for Clenbuterol are monitored.
-
-
GC-MS:
-
Chromatography: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used. The temperature program is optimized to separate the derivatized Clenbuterol from other components.
-
Mass Spectrometry: A mass spectrometer is used as the detector, often in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
Mandatory Visualization
Clenbuterol Signaling Pathway
Clenbuterol exerts its effects by acting as a β2-adrenergic agonist. The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).
Caption: Clenbuterol's mechanism of action via the β2-adrenergic receptor signaling pathway.
Experimental Workflow for Clenbuterol Analysis
This diagram illustrates a typical workflow for the analysis of Clenbuterol in biological samples, from sample receipt to final data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Detection of clenbuterol at trace levels in doping analysis using different gas chromatographic-mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analytical quantitation of clenbuterol in biological matrices using GC-MS and EIA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Clenbuterol Quantification: A Comparative Guide to Using Clencyclohexerol-d10
For researchers, scientists, and drug development professionals, the precise and accurate quantification of clenbuterol is paramount. This guide provides a comprehensive comparison of analytical methods, highlighting the superior performance of using a deuterated internal standard like Clencyclohexerol-d10, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard in quantitative analysis. This is due to its chemical and physical properties being nearly identical to the analyte, clenbuterol. This similarity ensures that any variations during sample preparation, extraction, and analysis affect both the analyte and the internal standard equally, leading to highly accurate and precise results. While specific peer-reviewed data on this compound is limited, its performance is expected to be comparable to other deuterated clenbuterol analogs, such as clenbuterol-d9, which are extensively documented in scientific literature.
Performance Data: Deuterated vs. Other Methods
The following tables summarize the performance of clenbuterol quantification methods using a deuterated internal standard (as a proxy for this compound) compared to other analytical techniques.
Table 1: Accuracy and Precision of Clenbuterol Quantification using a Deuterated Internal Standard (LC-MS/MS)
| Parameter | Low Concentration | Medium Concentration | High Concentration |
| Accuracy (% Recovery) | 93.1% - 98.7%[1] | 92.0% - 112.3% | 86.5% - 101.9% |
| Intra-day Precision (% RSD) | 1.26% - 8.99%[1] | < 15% | < 15% |
| Inter-day Precision (% RSD) | < 15% | < 15% | < 15% |
Data based on studies using clenbuterol-d9 as an internal standard.
Table 2: Comparison of Different Analytical Methods for Clenbuterol Quantification
| Method | Internal Standard | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| LC-MS/MS | Deuterated (e.g., this compound) | As low as 0.1 ng/mL[1] | High specificity, accuracy, and sensitivity. | Higher instrument cost. |
| GC-MS | Chemical Analog or None | ~1.5 ng/mL (plasma) | Good specificity. | Requires derivatization, which can add complexity. |
| ELISA | None | ~0.1 ng/mL | High throughput, lower cost. | Prone to cross-reactivity, leading to false positives. |
Experimental Workflow and Protocol
The following diagram and protocol outline a typical workflow for the quantification of clenbuterol in biological samples using a deuterated internal standard with LC-MS/MS.
Caption: Experimental workflow for clenbuterol quantification.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific matrices and instrumentation.
1. Sample Preparation:
-
Spiking: To a 1 mL aliquot of the biological sample (e.g., urine, plasma), add a known concentration of this compound internal standard solution.
-
Hydrolysis (for urine samples): For conjugated clenbuterol, enzymatic hydrolysis using β-glucuronidase may be necessary.
-
Extraction:
-
Solid Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the sample, wash with a weak organic solvent, and elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Liquid-Liquid Extraction (LLE): Adjust the pH of the sample to basic (pH > 9) and extract with an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
-
Evaporation and Reconstitution: Evaporate the eluate or organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clenbuterol: Monitor at least two transitions (e.g., m/z 277 -> 203 and 277 -> 259).
-
This compound: Monitor the corresponding deuterated transition (e.g., m/z 287 -> 213).
-
-
3. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the clenbuterol to the peak area of this compound against the concentration of the calibration standards.
-
The concentration of clenbuterol in the unknown samples is then determined from this calibration curve.
Signaling Pathway Visualization
While clenbuterol's primary mechanism of action as a β2-adrenergic agonist does not involve a complex signaling cascade in the context of its analytical chemistry, a logical diagram can illustrate the relationship between the analyte and the internal standard in achieving accurate quantification.
Caption: Correction of variability by the internal standard.
This diagram illustrates how variations from sample preparation and analysis affect both the analyte and the internal standard. By calculating the ratio of their responses, these variations are normalized, leading to a highly accurate and precise final quantification. The use of a deuterated internal standard like this compound is therefore an indispensable tool for reliable clenbuterol analysis in research and development.
References
A Comparative Guide to Calibration Curves for Clenbuterol Analysis: Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Clenbuterol, a potent beta-agonist, is critical in various fields, from food safety and toxicology to pharmaceutical research. The foundation of reliable quantification lies in the establishment of a robust calibration curve. This guide provides a comparative overview of the linearity and range of calibration curves for Clenbuterol analysis using three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). Experimental data and detailed protocols are presented to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Performance of Analytical Methods
The choice of analytical method for Clenbuterol quantification significantly impacts the sensitivity, specificity, and linear dynamic range of the assay. The following table summarizes the key performance characteristics of calibration curves obtained using LC-MS/MS, HPLC-UV, and ELISA.
| Parameter | LC-MS/MS | HPLC-UV | ELISA |
| Linear Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL | 0.1 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.98 |
| Limit of Detection (LOD) | 0.05 ng/mL | 5 ng/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 10 ng/mL | 0.1 ng/mL |
| Specificity | High | Moderate | Moderate to High |
| Matrix Effects | Can be significant, requires internal standards | Moderate | Can be significant |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for the analysis of Clenbuterol using LC-MS/MS, HPLC-UV, and ELISA.
Clenbuterol Analysis by LC-MS/MS
This method offers high sensitivity and specificity, making it the gold standard for confirmatory analysis.
1. Sample Preparation (Bovine Liver):
-
Homogenize 10 g of liver tissue.
-
Add an internal standard (e.g., Clenbuterol-d9).
-
Perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase to release conjugated Clenbuterol.
-
Execute a solid-phase extraction (SPE) cleanup using a mixed-mode cation exchange cartridge.
-
Elute the analyte with a methanolic ammonia solution.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for Clenbuterol and its internal standard.
Clenbuterol Analysis by HPLC-UV
A widely accessible and cost-effective method suitable for screening purposes.
1. Sample Preparation (Urine):
-
Centrifuge the urine sample to remove particulate matter.
-
Perform a liquid-liquid extraction (LLE) with an organic solvent (e.g., ethyl acetate) at an alkaline pH.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer (e.g., 30:70 v/v) at a specific pH.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Clenbuterol Analysis by ELISA
A high-throughput screening method based on antigen-antibody interactions.
1. Sample Preparation (Meat):
-
Homogenize the meat sample.
-
Extract Clenbuterol using a methanol-water solution.
-
Centrifuge and collect the supernatant.
-
Dilute the extract with the assay buffer provided in the kit.
2. ELISA Protocol (Competitive ELISA):
-
Add standard solutions and prepared samples to the antibody-coated microplate wells.
-
Add the Clenbuterol-enzyme conjugate to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to develop color.
-
Stop the reaction and measure the absorbance at the specified wavelength (e.g., 450 nm). The color intensity is inversely proportional to the Clenbuterol concentration.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the analysis of Clenbuterol, from sample collection to final data analysis.
References
Determining the Limit of Quantification for Clenbuterol Across Various Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately quantifying Clenbuterol is critical for applications ranging from anti-doping control to food safety monitoring. This guide provides a comparative overview of the Limit of Quantification (LOQ) for Clenbuterol in different biological and food matrices, utilizing various analytical techniques. Detailed experimental protocols and visual workflows are presented to support methodological decisions.
Clenbuterol, a potent β2-adrenergic agonist, is illicitly used as a performance-enhancing drug in sports and as a growth promoter in livestock.[1][2] Its detection at trace levels requires highly sensitive and specific analytical methods.[2] The choice of analytical technique and sample preparation protocol significantly influences the achievable LOQ. This guide compares the performance of common analytical methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA)—for the determination of Clenbuterol in urine, hair, and meat products.
Comparative Analysis of Clenbuterol LOQ
The following tables summarize the LOQ values for Clenbuterol in various matrices using different analytical methods, providing a clear comparison of their capabilities.
Table 1: Limit of Quantification (LOQ) of Clenbuterol in Urine
| Analytical Method | LOQ | Sample Preparation | Reference |
| UHPLC-MS/MS | 0.1 ng/mL | Online Solid-Phase Extraction (SPE) | [3][4] |
| UHPLC-ESI-MS/MS | 5 pg/mL | Liquid-Liquid Extraction (LLE) | |
| LC-MS-MS | 2 pg/mL (LOD) | Acidic Hydrolysis, Neutralization, Weak Basic Extraction | |
| GC-MS (SIM) | 2 ng/mL (LOD) | Not specified | |
| GC-MS/MS | 0.03 ng/mL (LOD) | Not specified |
Table 2: Limit of Quantification (LOQ) of Clenbuterol in Hair
| Analytical Method | LOQ | Sample Preparation | Reference |
| GC-HRMS | 2 ng/g (for 50 mg sample) | Chemical Digestion, LLE, Derivatization | |
| GC-HRMS with IAC | 0.8 ng/g | Immunoaffinity Chromatography (IAC) purification | |
| GC-MS/MS | 16 pg/mg (LOD) | Not specified | |
| UPLC-MS/MS | 0.5 pg/mg | Not specified | |
| LC-MS/MS | 0.02 pg/mg (LOD) | Not specified |
Table 3: Limit of Quantification (LOQ) of Clenbuterol in Meat and Animal Products
| Analytical Method | LOQ | Matrix | Sample Preparation | Reference |
| LC-MS/MS | 0.00005 mg/kg | Animal Products | Homogenization, Centrifugation, SPE | |
| ELISA | 0.1 µg/kg (LOD) | Bovine Meat | ELISA kit specific protocol | |
| HPLC | 0.0001 ppm | Pork, Beef, Hog Liver | Extraction with Perchloric Acid, LLE | |
| LC/IT-MS | < 0.1 µg/kg (LOD) | Bovine Liver | Matrix Solid-Phase Dispersion (MSPD), MISPE | |
| UHPLC-MS/MS | 10 pg/g | Beef Sausages | Not specified | |
| LC-MS/MS | 0.21 µg/kg | Liver | Spiked blank liver samples |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and adaptation.
Clenbuterol Quantification in Urine by UHPLC-MS/MS with Online-SPE
-
Sample Preparation: Urine samples are diluted, and an internal standard (e.g., Clenbuterol-d9) is added.
-
Instrumentation: A two-dimensional separation system based on online solid-phase extraction coupled with ultra-high performance liquid chromatography–tandem mass spectrometry (SPE–UHPLC–MS/MS) is used.
-
Chromatographic Conditions: Specific gradient elution programs and column types are utilized for both the SPE and analytical columns.
-
Mass Spectrometry: Detection is performed in multiple reaction monitoring (MRM) mode, with optimized precursor and product ions for Clenbuterol and the internal standard.
-
Quantification: A calibration curve is constructed using standards of known concentrations to quantify Clenbuterol in the samples.
Clenbuterol Analysis in Hair by GC-HRMS
-
Sample Preparation: Hair samples are washed and then chemically digested using 1 M KOH at 70°C. A single liquid-liquid extraction step with tert-butyl methyl ether is performed. The extract is dried and derivatized with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).
-
Instrumentation: A gas chromatograph coupled to a high-resolution mass spectrometer (GC-HRMS) is used for analysis.
-
Chromatographic and Mass Spectrometric Conditions: Specific temperature programs for the GC oven and high-resolution mass analysis are employed for the detection of the derivatized Clenbuterol.
-
Improved Sample Preparation: An optional immunoaffinity chromatography (IAC) step can be integrated for further purification, leading to a lower limit of detection.
Clenbuterol Determination in Meat by ELISA
-
Sample Preparation: Meat samples are homogenized and extracted according to the protocol provided with the commercial ELISA kit.
-
ELISA Procedure: The assay is performed in microtiter plates coated with antibodies. The sample extract, enzyme-conjugated Clenbuterol, and substrate are added sequentially. The resulting colorimetric reaction is measured using a microplate reader.
-
Quantification: The concentration of Clenbuterol is determined by comparing the absorbance of the sample with a standard curve generated from known concentrations of Clenbuterol. It is important to note that ELISA can have cross-reactivity with other structurally similar β-agonists, and positive results should be confirmed by a chromatographic-mass spectrometric method.
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols.
References
A Head-to-Head Battle: LC-MS/MS vs. GC-MS for Clenbuterol Detection
In the realm of analytical chemistry, the detection and quantification of clenbuterol, a potent β2-adrenergic agonist, is of paramount importance in clinical toxicology, food safety, and anti-doping control. The two leading mass spectrometry-based techniques for this task are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for clenbuterol detection, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Executive Summary
Both LC-MS/MS and GC-MS are powerful tools for clenbuterol analysis, each with distinct advantages and disadvantages. LC-MS/MS generally offers higher sensitivity and throughput, primarily by eliminating the need for a time-consuming derivatization step that is mandatory for GC-MS analysis of the non-volatile clenbuterol molecule.[1][2] Conversely, GC-MS is a robust and often more cost-effective technique, though its sensitivity for clenbuterol can be lower and sample preparation is more laborious.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance parameters for clenbuterol detection using LC-MS/MS and GC-MS, as reported in various studies.
| Parameter | LC-MS/MS | GC-MS | GC-MS/MS |
| Limit of Detection (LOD) | As low as 2 pg/mL in human urine[1][3] | 0.2 - 2 ng/mL in urine[4] | As low as 0.03 ng/mL in urine |
| Limit of Quantitation (LOQ) | 13 pg/mL in serum | 0.7 ng/mL in urine, 1.5 ng/mL in plasma | Not explicitly stated in all compared studies |
| Linearity Range | 0.06 to 8.0 ng/mL (GC-MS/MS data) | 5 - 200 ng/mL | 0.06 to 8.0 ng/mL |
| Recovery | 76.8% - 86.5% in serum | 89% - 101% in plasma and urine | 86% - 112% |
| Derivatization Required | No | Yes | Yes |
Experimental Protocols
LC-MS/MS Methodology
A significant advantage of LC-MS/MS is the ability to analyze clenbuterol directly in its native form, bypassing the need for chemical derivatization.
Sample Preparation: Sample preparation for LC-MS/MS typically involves either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate clenbuterol from the sample matrix.
-
Solid-Phase Extraction (SPE): A common procedure involves diluting the sample (e.g., urine) with a buffer, followed by loading it onto an SPE cartridge. The cartridge is then washed to remove interfering substances, and clenbuterol is eluted with an appropriate solvent. The eluate is then evaporated and reconstituted in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Liquid Chromatography: Reversed-phase chromatography is typically employed using a C18 column. The mobile phase usually consists of a gradient of an aqueous solution (often containing a modifier like formic acid) and an organic solvent such as acetonitrile or methanol.
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer, often a triple quadrupole, operating in multiple reaction monitoring (MRM) mode. For clenbuterol, common ion transitions monitored are m/z 277.1 → 203.0 and 277.1 → 259.1. More recent methods have incorporated additional transitions like 277.1 → 132.0 and 277.1 → 168.0 to enhance specificity and reduce false positives.
GC-MS Methodology
GC-MS analysis of clenbuterol necessitates a derivatization step to increase its volatility and thermal stability for gas-phase analysis.
Sample Preparation and Derivatization: Similar to LC-MS/MS, sample preparation for GC-MS usually begins with LLE or SPE. Following extraction and drying of the extract, a crucial derivatization step is performed.
-
Derivatization: A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which forms a trimethylsilyl (TMS) derivative of clenbuterol. Another agent, trimethylboroxine, has also been utilized. The derivatization reaction typically involves heating the sample with the reagent.
Chromatographic and Mass Spectrometric Conditions:
-
Gas Chromatography: The derivatized extract is injected into a gas chromatograph equipped with a capillary column (e.g., MDN-5S). The oven temperature is programmed to separate the analytes.
-
Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode. For confirmatory analysis, selected ion monitoring (SIM) is often used, targeting characteristic fragment ions of the derivatized clenbuterol. For the TMS derivative, diagnostic ions include m/z 86, 243, 262, and 333.
Workflow and Principle Comparison
The following diagrams illustrate the general experimental workflows and the fundamental principles of operation for both LC-MS/MS and GC-MS in the context of clenbuterol detection.
Caption: General experimental workflows for clenbuterol detection using LC-MS/MS and GC-MS.
Caption: Fundamental principles of ion handling in tandem MS (LC-MS/MS) versus single MS (GC-MS).
Conclusion
The choice between LC-MS/MS and GC-MS for clenbuterol detection hinges on the specific requirements of the analysis. For high-sensitivity, high-throughput applications, such as in anti-doping laboratories where very low detection limits are crucial, LC-MS/MS is often the preferred method. Its primary advantage lies in the elimination of the derivatization step, which simplifies sample preparation and reduces analysis time.
However, GC-MS remains a valuable and reliable technique. When coupled with tandem mass spectrometry (GC-MS/MS), it can achieve sensitivities comparable to LC-MS/MS. For laboratories where initial instrumentation cost is a significant consideration and the sample workload is manageable, GC-MS provides a robust and well-established solution. The mandatory derivatization step, while adding to the sample preparation time, is a well-understood process with established protocols. Ultimately, the selection of the analytical technique should be based on a careful evaluation of the required sensitivity, sample throughput, available resources, and the specific matrix being analyzed.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Clenbuterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the detection and quantification of Clenbuterol, a synthetic β2-adrenergic agonist. While direct inter-laboratory cross-validation studies are not extensively published, this document compiles and compares validation data from various independent laboratories for several common analytical techniques. The objective is to offer a comprehensive resource for researchers to evaluate and select appropriate methodologies for their specific needs, whether for therapeutic monitoring, food safety, or anti-doping control.
The illegal use of Clenbuterol as a growth promoter in livestock and as a performance-enhancing substance in sports necessitates robust and reliable analytical methods for its detection.[1] The primary analytical techniques employed are based on immunochemical assays, chromatography, and mass spectrometry.[2] This guide focuses on the comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance characteristics of different analytical methods for Clenbuterol analysis as reported in various studies. These parameters are crucial for assessing the suitability of a method for a particular application.
Table 1: Comparison of Method Performance for Clenbuterol Analysis in Biological and Food Matrices
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) |
| LC-MS/MS | Beef | 0.108 ng/g | 0.129 ng/g | 98.8 - 108.1 | Intra-day: Inter-day: |
| Gelatin & Jellies | 5 pg/g | 10 pg/g | 93.4 - 98.7 | Intra-day: 1.25 - 3.25 Inter-day: 0.5 - 2.25 | |
| Human Urine | - | 0.1 ng/mL | 93.1 - 98.7 | 1.26 - 8.99 | |
| GC-MS | Human Urine | 2 ng/mL | - | 86 - 112 | < 15 |
| Human Urine (HRMS) | 0.06 ng/mL | - | - | - | |
| Human Urine (MS/MS) | 0.03 ng/mL | - | 86 - 112 | < 15 | |
| HPLC | Pork, Beef, Hog Liver | 0.1 ng/g | - | 80.9 - 90.6 | - |
| ELISA | Swine Liver | - | - | - | - |
Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are summaries of typical experimental protocols for the key techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is currently one of the most widely used methods for the confirmation of Clenbuterol due to its high sensitivity and selectivity.
-
Sample Preparation (Urine):
-
Urine samples can be diluted and directly injected or subjected to a clean-up procedure.
-
Solid-Phase Extraction (SPE) is commonly used for sample clean-up and concentration. The urine sample is loaded onto an SPE cartridge, washed to remove interferences, and then the analyte is eluted with an appropriate solvent.[3]
-
The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
Sample Preparation (Tissues):
-
Tissue samples (e.g., meat, liver) are homogenized.
-
Extraction is typically performed using an acidic solution.
-
The extract is then subjected to SPE for clean-up, similar to the urine protocol.
-
-
Instrumentation:
-
An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is a common setup.
-
Chromatographic Separation: A C18 reversed-phase column is frequently used with a mobile phase consisting of a mixture of an aqueous solution (often containing formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring characteristic precursor-to-product ion transitions for Clenbuterol.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for Clenbuterol analysis, though it often requires a derivatization step to improve the volatility of the analyte.
-
Sample Preparation:
-
Similar to LC-MS/MS, sample preparation involves extraction (liquid-liquid or solid-phase) and clean-up.
-
Derivatization: The extracted Clenbuterol is derivatized, for example, using N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), to make it suitable for GC analysis.
-
-
Instrumentation:
-
A gas chromatograph equipped with a capillary column is used for separation.
-
The mass spectrometer can be a single quadrupole, triple quadrupole (MS/MS), or high-resolution mass spectrometer (HRMS).
-
Detection is typically performed in Selected Ion Monitoring (SIM) mode for single quadrupole instruments or MRM mode for tandem mass spectrometers to enhance sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a more accessible method but generally has lower sensitivity compared to mass spectrometric techniques.
-
Sample Preparation:
-
Extraction and clean-up procedures are similar to those for LC-MS/MS.
-
-
Instrumentation:
-
An HPLC system with a UV-Vis detector is used.
-
Separation is achieved on a reversed-phase column (e.g., C18).
-
Detection is performed at the wavelength of maximum absorbance for Clenbuterol.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput screening method based on antigen-antibody reactions. It is often used for preliminary screening of a large number of samples.
-
Principle:
-
Competitive ELISA is the common format. Clenbuterol in the sample competes with a labeled Clenbuterol conjugate for binding to a limited number of anti-Clenbuterol antibody sites.
-
The signal is inversely proportional to the concentration of Clenbuterol in the sample.
-
-
Procedure:
-
Samples are added to microplate wells coated with anti-Clenbuterol antibodies.
-
A Clenbuterol-enzyme conjugate is added.
-
After incubation, the wells are washed, and a substrate is added to produce a colorimetric signal.
-
The absorbance is measured using a microplate reader.
-
-
Limitations:
-
ELISA methods are prone to cross-reactivity with structurally similar compounds, which can lead to false-positive results.
-
Positive results from ELISA screening should always be confirmed by a more specific method like LC-MS/MS or GC-MS.
-
Workflow for Method Validation and Cross-Comparison
The following diagram illustrates a general workflow for the validation of an analytical method for Clenbuterol and its subsequent comparison with other methods or laboratories.
Caption: A flowchart illustrating the process from method development and single-laboratory validation to inter-laboratory comparison and the generation of a comparative guide.
Conclusion
The choice of an analytical method for Clenbuterol determination depends on the specific requirements of the analysis, including the required sensitivity, selectivity, sample throughput, and available instrumentation. LC-MS/MS has emerged as the gold standard for confirmatory analysis due to its excellent sensitivity and specificity. GC-MS provides a reliable alternative, often requiring a derivatization step. HPLC-UV is a more accessible but less sensitive option. ELISA is a valuable tool for high-throughput screening, but positive findings must be confirmed by a chromatographic-mass spectrometric method.
While this guide provides a comparative overview based on published data, it is crucial for each laboratory to perform its own in-house validation to ensure the chosen method is fit for its intended purpose. Furthermore, participation in proficiency testing schemes is highly recommended to ensure the ongoing accuracy and reliability of results.
References
The Gold Standard in Bioanalysis: Evaluating Analytical Method Robustness with Clenbuterol-d10
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a critical attribute that ensures reliable and reproducible results. In the quantitative analysis of clenbuterol, a potent beta2-adrenergic agonist, the use of a stable isotope-labeled internal standard, such as clenbuterol-d10, is a cornerstone of a robust and reliable method. This guide provides a comparative evaluation of an analytical method utilizing clenbuterol-d10 against alternative approaches, supported by experimental data and detailed protocols.
The use of an isotopic internal standard like clenbuterol-d10, which has the same physicochemical properties as the analyte but a different mass, is the gold standard for compensating for variability during sample preparation and analysis. This approach significantly enhances the robustness, accuracy, and precision of the analytical method, particularly in complex biological matrices.
Comparative Performance of Analytical Methods
To illustrate the superior robustness of methods employing a deuterated internal standard, this section compares the performance of an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method using clenbuterol-d9 (a close analog to clenbuterol-d10) with a gas chromatography-tandem mass spectrometry (GC-MS/MS) method and an enzyme-linked immunosorbent assay (ELISA).
| Parameter | UHPLC-MS/MS with Clenbuterol-d9 IS | GC-MS/MS with Deuterated IS | ELISA |
| Limit of Detection (LOD) | 0.03 ng/mL[1] | 0.03 ng/mL[1] | 0.1 - 1.2 ng/mL[2][3] |
| Limit of Quantification (LOQ) | 0.1 ng/mL[4] | Not explicitly stated | Not explicitly stated |
| **Linearity (R²) ** | >0.99 | >0.99 | Not applicable |
| Precision (RSD%) | Intra-day: 1.26 - 8.99% | Intra-assay: <15% | Intra-assay CV: <10% |
| Inter-day: ≤5.4% | Inter-assay: <15% | Inter-assay CV: <15% | |
| Accuracy/Recovery (%) | 93.1 - 98.7% | 86 - 112% | 72.0 - 84.2% |
| Matrix Effect (%) | <12.5% (with IS) | Not explicitly stated | Prone to significant matrix effects |
| Specificity | High (based on retention time and specific mass transitions) | High (based on retention time and specific mass transitions) | Potential for cross-reactivity |
The Workflow of Robustness Evaluation
A systematic approach is essential to evaluate the robustness of an analytical method. The following diagram illustrates a typical workflow where an isotopic internal standard like clenbuterol-d10 plays a central role.
References
Performance Showdown: A Comparative Guide to SPE Cartridges for Clenbuterol Extraction
For researchers, scientists, and professionals in drug development, the accurate and efficient extraction of clenbuterol from complex biological matrices is a critical first step in its analysis. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering cleaner extracts and higher concentration factors compared to traditional liquid-liquid extraction. However, the market presents a diverse array of SPE cartridges, each with unique sorbent chemistries and performance characteristics. This guide provides an objective comparison of different SPE cartridges for clenbuterol extraction, supported by experimental data, to aid in the selection of the most suitable option for your analytical needs.
Performance Characteristics at a Glance
The choice of an SPE cartridge is often a balance between recovery, purity of the extract (indicated by the matrix effect), and reproducibility. The following table summarizes the performance of various commonly used SPE cartridges for the extraction of clenbuterol from different biological matrices.
| Cartridge Type | Sorbent Chemistry | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| C18 | Octadecyl-bonded silica (Reversed-Phase) | Plasma | >90%[1] | - | - | High recovery for less polar compounds from aqueous matrices.[1] |
| C8 | Octyl-bonded silica (Reversed-Phase) | Urine | ~85%[2][3] | ~10 ng/mL[2] | - | Good recovery and clean extracts from urine. |
| HLB | Hydrophilic-Lipophilic Balanced Copolymer | Plasma | >70% | - | - | Broad applicability for a wide range of compounds. |
| MCX | Mixed-Mode (Strong Cation Exchange & Reversed-Phase) | - | - | - | - | High selectivity for basic compounds like clenbuterol. |
| MIP | Molecularly Imprinted Polymer | Bovine Liver | >90% | <0.1 µg/kg | - | Excellent selectivity and high recovery from complex matrices. |
Experimental Workflow
The general workflow for Solid-Phase Extraction of clenbuterol can be visualized as a series of sequential steps. The choice of SPE sorbent chemistry dictates the specific retention and elution strategy.
A generalized workflow for the extraction and analysis of clenbuterol using SPE.
Experimental Protocols
The following are generalized experimental protocols for clenbuterol extraction using different SPE cartridges, based on published methods. The specific reagents and volumes may vary depending on the chosen cartridge and the sample matrix.
C18 SPE Protocol (for Plasma)
-
Conditioning: Condition the C18 cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute clenbuterol with an appropriate organic solvent.
C8 SPE Protocol (for Urine)
-
Conditioning: Condition the C8 extraction disk with methanol followed by water.
-
Sample Loading: Apply the urine sample to the disk.
-
Washing: Wash the disk with 25% methanol in 0.01M sodium hydroxide.
-
Elution: Elute clenbuterol with an appropriate organic solvent.
HLB SPE Protocol
-
Conditioning and Equilibration (5-Step Method): Prime the cartridge with methanol, followed by conditioning with water.
-
Sample Loading: Load the diluted sample onto the cartridge.
-
Washing: Wash with a weak organic solvent solution (e.g., 5% methanol in water).
-
Elution: Elute with a stronger organic solvent mixture (e.g., 50/50 acetonitrile/methanol). Note: A simplified 3-step method (Load, Wash, Elute) may also be applicable for some matrices with HLB cartridges.
Molecularly Imprinted Polymer (MIP) SPE Protocol (for Bovine Liver)
-
Sample Preparation: Homogenize the liver sample with a C18 sorbent (Matrix Solid-Phase Dispersion).
-
Tandem Elution/Loading: Elute clenbuterol from the MSPD cartridge onto the MISPE cartridge using acetonitrile containing 1% acetic acid.
-
Washing: The acetonitrile extract from the previous step also serves as a wash for the MISPE cartridge.
-
Elution: Elute the selectively adsorbed clenbuterol from the MISPE cartridge using acidified methanol.
Conclusion
The selection of an appropriate SPE cartridge for clenbuterol extraction is a critical decision that depends on the specific requirements of the analytical method, including the biological matrix, desired recovery rates, and the tolerance for matrix effects. For routine analysis of plasma and urine, traditional reversed-phase cartridges like C18 and C8 can provide high recoveries. For a broader range of analytes or when developing a generic method, HLB cartridges offer versatility. When high selectivity is paramount, especially in complex matrices like tissues, mixed-mode or molecularly imprinted polymer cartridges are often the preferred choice, minimizing matrix effects and improving the overall sensitivity and accuracy of the analysis. It is always recommended to perform in-house validation to determine the optimal SPE cartridge and protocol for your specific application and laboratory conditions.
References
Safety Operating Guide
Navigating the Disposal of Clencyclohexerol-d10: A Comprehensive Safety Protocol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of Clencyclohexerol-d10, a deuterated derivative with properties akin to both clenbuterol and cyclohexanol. Due to the compound's composite nature, it is imperative to treat it with the caution required for its most hazardous potential components.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or dust.
Step-by-Step Disposal Protocol
The disposal of this compound, which shares characteristics with the toxic solid clenbuterol and the combustible, harmful liquid cyclohexanol, must be managed as hazardous waste.
-
Waste Identification and Segregation :
-
Treat all this compound waste, including empty containers, as hazardous.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management :
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with organic solids and liquids.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution.
-
-
Storage :
-
Disposal Request :
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste.
-
-
Spill Management :
-
In the event of a spill, evacuate the area and prevent access.
-
For small spills, if you are trained to do so, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
For large spills, evacuate the area and contact your EHS office or emergency services immediately.
-
Key Experimental Protocols Cited:
The disposal procedures outlined are based on standard safety protocols derived from Safety Data Sheets (SDS) for clenbuterol and cyclohexanol. These documents provide critical safety, handling, and disposal information based on the chemical's properties as determined by standardized testing.
| Hazard Classification | Clenbuterol Hydrochloride | Cyclohexanol |
| Acute Toxicity (Oral) | Toxic if swallowed[4][5] | Harmful if swallowed |
| Skin Corrosion/Irritation | May cause skin irritation | Causes skin irritation |
| Eye Damage/Irritation | May cause eye irritation | Causes serious eye irritation |
| Inhalation Toxicity | May be harmful if inhaled | Harmful if inhaled |
| Aquatic Hazard | No data available | Harmful to aquatic life with long lasting effects |
| Physical Hazard | Solid | Combustible liquid |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Important Considerations:
-
The deuterated nature of this compound (-d10) does not significantly alter its chemical hazards or disposal requirements compared to its non-deuterated counterpart.
-
Never dispose of this chemical down the drain or in regular trash, as it can be harmful to aquatic life and the environment.
-
Always consult your institution's specific waste disposal guidelines and your state and local regulations, as they may have additional requirements. The unused product may be classified as a RCRA hazardous waste.
-
Contaminated packaging should be treated and disposed of in the same manner as the chemical itself. In some cases, empty containers should be taken to an approved waste handling site for recycling or disposal.
References
Personal protective equipment for handling Clencyclohexerol-d10
Disclaimer: Specific safety data for Clencyclohexerol-d10 is not publicly available. This guide is based on the safety protocols for Clenbuterol, a structurally related and potent pharmaceutical compound. It is imperative to treat this compound with the same level of caution as its parent compound.
Immediate Safety and Operational Plan
This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. Given its structural similarity to Clenbuterol, a potent beta-2-adrenergic agonist, stringent safety measures are necessary to prevent accidental exposure and ensure a safe laboratory environment.[1][2]
Personal Protective Equipment (PPE)
To prevent inhalation, ingestion, or contact with skin and eyes, the following personal protective equipment is mandatory when handling this compound.[3][4][5]
| PPE Category | Required Equipment | Specifications |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must be worn to prevent splashes to the eyes. |
| Hand Protection | Chemical-resistant gloves | Wear suitable gloves. |
| Skin and Body Protection | Laboratory coat; Full suit recommended for large quantities | A lab coat is standard. For large spills or handling significant amounts, a full suit is advised. |
| Respiratory Protection | Dust respirator | A dust respirator should be used to avoid inhalation of the solid product. For operations generating dust, fumes, or mist, use ventilation to keep exposure below limits. |
Handling and Storage Procedures
Engineering Controls:
-
Work in a well-ventilated area.
-
Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.
-
Safety showers and eyewash stations should be readily accessible near the handling area.
Safe Handling Practices:
-
Avoid contact with eyes, skin, and clothing.
-
Do not breathe dust.
-
Do not ingest.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the handling area.
Storage Conditions:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed and in a light-shielding airtight container.
-
Store away from direct sunlight and heat sources.
-
Store locked up and out of the reach of children.
Accidental Release and First Aid Measures
Spill Response:
-
Small Spill: Use appropriate tools to carefully place the spilled solid into a suitable waste disposal container.
-
Large Spill: If dealing with a poisonous solid, stop the leak only if it can be done without risk. Do not touch the spilled material. Use a water spray to reduce vapors, but do not get water inside the container.
-
After containment, wash the spill area with large amounts of water.
First Aid:
-
Inhalation: Move the person to fresh air and ensure they are comfortable for breathing.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Ingestion: Rinse the mouth. Do not induce vomiting. Seek immediate medical advice and show the container or label.
Disposal Plan
Dispose of this compound and its container in accordance with all local, regional, and national regulations. Do not allow the substance to enter sewers or waterways. Contaminated packaging should be treated as the substance itself.
Experimental Workflow: Chemical Spill Response
The following diagram outlines the procedural steps for responding to a chemical spill of this compound.
Caption: Workflow for a safe and effective chemical spill response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
